molecular formula C8H8BrClO2S B1457119 1-Bromo-2-chloro-4-(ethylsulfonyl)benzene CAS No. 1227370-61-7

1-Bromo-2-chloro-4-(ethylsulfonyl)benzene

Cat. No.: B1457119
CAS No.: 1227370-61-7
M. Wt: 283.57 g/mol
InChI Key: KEIPGFLOBLVJAO-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-4-(ethylsulfonyl)benzene is a useful research compound. Its molecular formula is C8H8BrClO2S and its molecular weight is 283.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-bromo-2-chloro-4-ethylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO2S/c1-2-13(11,12)6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEIPGFLOBLVJAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Synthesis and Mechanistic Evaluation of 1-Bromo-2-chloro-4-(ethylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Significance

1-Bromo-2-chloro-4-(ethylsulfonyl)benzene (CAS No. 1227370-61-7) is a highly functionalized, tri-substituted aromatic building block of significant value in modern medicinal chemistry and agrochemical development. Structurally, it presents three orthogonal reactivity handles:

  • Bromide (C1): Highly reactive toward palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • Chloride (C2): Provides steric shielding and electronic modulation, remaining largely inert during initial C1 couplings but accessible for late-stage functionalization.

  • Ethylsulfonyl (C4): A strong electron-withdrawing group that enhances the metabolic stability and aqueous solubility of the parent scaffold, frequently utilized in the design of Liver X Receptor (LXR) modulators and targeted kinase inhibitors .

This whitepaper details a highly efficient, two-step synthetic pathway to access this compound, emphasizing the mechanistic causality behind reagent selection and providing self-validating experimental protocols to ensure reproducibility and high fidelity in scale-up environments.

Retrosynthetic Analysis & Pathway Selection

When designing the synthesis for this compound, two primary retrosynthetic disconnections are typically evaluated:

  • Pathway A (Nucleophilic Aromatic Substitution - SNAr): Starting from 1-bromo-2-chloro-4-fluorobenzene, an SNAr reaction with sodium ethanethiolate would yield the thioether, followed by oxidation to the sulfone. Critique: While conceptually simple, the fluorine atom is situated para to a weakly activating bromide and meta to a chloride. The lack of a strong electron-withdrawing group (like nitro or cyano) makes the SNAr highly sluggish, requiring harsh conditions that risk debromination or competing nucleophilic attack at the C1 position.

  • Pathway B (Reductive Alkylation - Selected Route): Starting from the commercially available 4-bromo-3-chlorobenzenesulfonyl chloride (CAS 874801-46-4). The sulfonyl chloride is reduced to the corresponding sodium sulfinate, which is subsequently alkylated with an ethyl halide. Critique: This route is highly chemoselective, operates under mild conditions, and leverages the innate thermodynamic driving forces of sulfur alkylation .

Workflow SM 4-Bromo-3-chlorobenzenesulfonyl chloride INT Sodium 4-bromo-3-chlorobenzene- sulfinate SM->INT Na2SO3, NaHCO3 H2O, 75°C (Reduction) PROD 1-Bromo-2-chloro-4- (ethylsulfonyl)benzene INT->PROD EtI, DMF 80°C (Alkylation)

Caption: Two-step synthetic workflow for this compound.

Mechanistic Insights & Causality

To master this synthesis, one must understand the physicochemical principles governing each transformation.

Step 1: Reductive Dechlorination to Sulfinate Anion

The reduction of the sulfonyl chloride is achieved using sodium sulfite (


). The sulfite dianion acts as a mild, selective reducing agent, attacking the sulfur atom of the sulfonyl chloride. The expulsion of the chloride leaving group generates a transient sulfonate-sulfinate intermediate, which rapidly hydrolyzes to yield the sulfinate anion.
Causality of the Buffer:  The reaction generates hydrochloric acid (

) as a byproduct. If left unneutralized, the acidic environment causes the disproportionation of the generated sulfinic acid into sulfonic acids and thiosulfonates. The addition of sodium bicarbonate (

) acts as a critical buffer, maintaining the pH between 8.0 and 9.0 to trap the product as the stable sodium sulfinate salt .
Step 2: Nucleophilic Alkylation (HSAB Theory)

The sodium sulfinate is an ambident nucleophile , meaning it can react at either the oxygen atom (yielding a sulfinate ester) or the sulfur atom (yielding the desired sulfone). The regioselectivity is governed by Pearson’s Hard-Soft Acid-Base (HSAB) theory.

  • The Nucleophile: The sulfur atom is large, polarizable, and "soft," whereas the oxygen atoms are small, highly electronegative, and "hard."

  • The Electrophile: Ethyl iodide (

    
    ) is chosen specifically over ethyl tosylate or ethyl chloride. The large, polarizable iodine leaving group renders the adjacent ethyl carbon a "soft" electrophile.
    
  • The Outcome: The soft sulfur nucleophile preferentially attacks the soft electrophilic carbon of ethyl iodide, exclusively forming the S-alkylated sulfone.

HSAB A Sulfinate Anion (Ambident Nucleophile) C S-Alkylation (Favored) Soft-Soft Interaction -> Sulfone A->C Attack via Sulfur atom D O-Alkylation (Unfavored) Hard-Soft Interaction -> Sulfinate Ester A->D Attack via Oxygen atom B Soft Electrophile (Ethyl Iodide) B->C B->D

Caption: Mechanistic divergence in sulfinate alkylation highlighting preferential S-alkylation via HSAB theory.

Self-Validating Experimental Protocols

Protocol A: Preparation of Sodium 4-bromo-3-chlorobenzenesulfinate
  • Preparation of the Aqueous Base: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve

    
     (2.0 equiv, 25.2 g) and 
    
    
    
    (2.5 equiv, 21.0 g) in 200 mL of deionized water.
    • Validation Check: Ensure complete dissolution. The pH of the solution must read between 8.5 and 9.0 using indicator paper.

  • Substrate Addition: Add 4-bromo-3-chlorobenzenesulfonyl chloride (1.0 equiv, 29.0 g, 100 mmol) portion-wise over 15 minutes at room temperature.

    • Causality: Portion-wise addition prevents a rapid exothermic spike and minimizes the competitive hydrolysis of the sulfonyl chloride to the sulfonic acid.

  • Thermal Reduction: Heat the vigorously stirring biphasic mixture to 75 °C.

    • Validation Check: Over 2–3 hours, the dense, oily suspension of the starting material will gradually disappear, yielding a clear, homogeneous aqueous solution as the water-soluble sodium sulfinate is formed.

  • Isolation: After 4 hours, cool the solution to 0 °C in an ice bath. The sodium sulfinate salt will precipitate. Filter the white solid under vacuum, wash with ice-cold water (2 × 20 mL), and dry under high vacuum at 40 °C for 12 hours to constant weight.

Protocol B: Synthesis of this compound
  • Solvent Selection: Suspend the dried sodium 4-bromo-3-chlorobenzenesulfinate (1.0 equiv, ~27.7 g) in anhydrous N,N-Dimethylformamide (DMF) (150 mL).

    • Causality: DMF is a polar aprotic solvent. It strongly solvates the sodium cation but leaves the sulfinate anion relatively unsolvated ("naked"), drastically enhancing its nucleophilicity.

  • Alkylation: Add ethyl iodide (1.5 equiv, 12.0 mL) dropwise via syringe.

  • Reaction Execution: Heat the mixture to 80 °C and stir for 6 hours.

    • Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (3:1). The highly polar sulfinate salt (which remains at the baseline) will be cleanly converted to a high-

      
      , UV-active spot corresponding to the sulfone.
      
  • Workup & Purification: Cool the mixture to room temperature and quench by pouring into 600 mL of ice water. Extract the aqueous layer with Ethyl Acetate (3 × 200 mL). Wash the combined organic layers with 5% aqueous

    
     (3 × 150 mL).
    
    • Causality: The

      
       wash is highly effective at partitioning residual DMF out of the organic layer and into the aqueous phase.
      
  • Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the target compound as a crystalline solid.
    

Quantitative Data Summary

The following table summarizes the stoichiometric parameters, reaction conditions, and expected analytical outcomes for the two-step synthesis.

ParameterStep 1: ReductionStep 2: Alkylation
Starting Material 4-Bromo-3-chlorobenzenesulfonyl chlorideSodium 4-bromo-3-chlorobenzenesulfinate
Key Reagents

(2.0 eq),

(2.5 eq)
Ethyl Iodide (1.5 eq)
Solvent Deionized Water (10 vol)Anhydrous DMF (5 vol)
Temperature & Time 75 °C for 4 hours80 °C for 6 hours
In-Process Control Visual transition to clear solutionTLC (Hexanes/EtOAc 3:1), baseline consumption
Expected Yield 88 - 92%85 - 90%
Physical State White powder (salt)Off-white crystalline solid
Target Mass (m/z) [M-Na]⁻ approx. 255.0[M+H]⁺ approx. 284.9

References

  • Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Novel LXR modulators with bicyclic core moiety (WO2020002611A1).Google Patents.
  • Nitro-sulfinate Reductive Coupling to Access (Hetero)aryl Sulfonamides. ACS Publications (Journal of Organic Chemistry). Available at:[Link]

molecular structure and IUPAC name of 1-Bromo-2-chloro-4-(ethylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural properties, synthesis, and reactivity of 1-Bromo-2-chloro-4-(ethylsulfonyl)benzene , a specialized halogenated aryl sulfone scaffold used in medicinal chemistry and agrochemical development.

Executive Summary

This compound is a tri-substituted benzene derivative featuring a mixed halogen pattern (bromine and chlorine) and an electron-withdrawing ethylsulfonyl moiety. This molecule represents a "privileged scaffold" in drug discovery due to its orthogonal reactivity . The bromine atom at position 1 allows for facile, regioselective palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the chlorine at position 2 remains intact for subsequent diversification or steric modulation. The sulfonyl group at position 4 imparts metabolic stability and electronic activation, making this compound a critical intermediate for synthesizing COX-2 inhibitors, antimicrobial agents, and 5-HT6 receptor antagonists.

Chemical Identity & Structural Analysis[1][2][3]

Nomenclature and Identifiers

While the user-provided name treats the benzene ring as the parent structure with the sulfonyl group as a substituent, IUPAC priority rules typically rank the sulfone higher than halogens.

  • Common Name: this compound

  • Systematic IUPAC Name: 4-Bromo-3-chlorophenyl ethyl sulfone

  • Molecular Formula:

    
    
    
  • Molecular Weight: 283.57 g/mol

  • SMILES: CCS(=O)(=O)c1cc(Cl)c(Br)cc1[1]

Physicochemical Properties (Predicted)

Data derived from the close analog 1-bromo-2-chloro-4-(methylsulfonyl)benzene and standard structure-property relationship (SPR) models.

PropertyValue / DescriptionNote
Appearance White to off-white crystalline solidSulfones typically crystallize well.[1]
Melting Point 85 – 95 °CEthyl substitution lowers MP slightly vs. methyl analog (102-104 °C).
Solubility DMSO, DCM, Ethyl Acetate, MethanolInsoluble in water.
LogP ~2.8Moderate lipophilicity; suitable for CNS penetration.
Electronic Character Electron-deficient ringSulfone is a strong EWG (

).

Synthetic Pathways[5][6][7]

The synthesis of this compound requires careful control of regiochemistry to ensure the sulfonyl group is installed para to the bromine and meta to the chlorine. Two primary routes are recommended:

Route A: Chlorosulfonation (Scalable / Industrial)

This route utilizes the directing effects of the halogens on the commercially available precursor 1-bromo-2-chlorobenzene . The bromine and chlorine atoms are both ortho, para-directors. However, steric hindrance at position 3 (between Cl and Br) and position 6 (ortho to Br) favors substitution at position 4 (para to Br) or 5 (para to Cl). Experimental evidence on similar systems indicates that substitution para to the bromine (position 4) is the major pathway due to the slightly stronger directing influence and steric factors.

Route B: Thiol Alkylation & Oxidation (High Fidelity)

For laboratory-scale synthesis requiring high purity, starting from 4-bromo-3-chlorobenzenethiol (or the corresponding sulfonyl chloride reduced in situ) ensures absolute regiocontrol.

Visual Synthesis Workflow

Synthesis cluster_legend Legend Start 1-Bromo-2-chlorobenzene (Precursor) Step1 Chlorosulfonation (ClSO3H, 0-25°C) Start->Step1 Inter1 4-Bromo-3-chlorobenzene- sulfonyl chloride Step1->Inter1 Major Isomer Step2 Reduction (Na2SO3, NaHCO3) Inter1->Step2 Inter2 Sodium Sulfinate Salt Step2->Inter2 Step3 Alkylation (EtI or EtBr, DMF) Inter2->Step3 Final 1-Bromo-2-chloro-4- (ethylsulfonyl)benzene Step3->Final Reagent Reagent Intermediate Intermediate

Figure 1: Stepwise synthesis via the sulfonyl chloride intermediate. This pathway avoids expensive palladium catalysts.

Detailed Experimental Protocols

Method A: Synthesis via Sulfonyl Chloride Reduction[7][8][9][10]
Step 1: Preparation of 4-Bromo-3-chlorobenzenesulfonyl chloride
  • Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, dropping funnel, and a drying tube (

    
    ).
    
  • Reagent Loading: Charge the flask with chlorosulfonic acid (5.0 equiv) and cool to 0 °C in an ice bath.

  • Addition: Add 1-bromo-2-chlorobenzene (1.0 equiv) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours, then heat to 60 °C for 1 hour to ensure complete conversion.

  • Quench: Pour the reaction mixture carefully onto crushed ice (exothermic!). Extract the resulting precipitate with dichloromethane (DCM).

  • Isolation: Wash the organic layer with cold water and brine, dry over

    
    , and concentrate in vacuo to yield the crude sulfonyl chloride.
    
Step 2: Reduction and Alkylation (One-Pot Variant)
  • Reduction: Dissolve the crude sulfonyl chloride (10 mmol) in water (30 mL). Add

    
     (20 mmol) and 
    
    
    
    (20 mmol). Heat to 70 °C for 2 hours. The solution should become clear as the sulfinate salt forms.
  • Evaporation: Remove water under reduced pressure (or use the aqueous solution directly if using a phase transfer catalyst). For best results, isolate the dry sodium sulfinate salt.

  • Alkylation: Suspend the sodium 4-bromo-3-chlorobenzenesulfinate in DMF (20 mL). Add Ethyl Iodide (1.2 equiv).

  • Reaction: Stir at room temperature for 12 hours.

  • Workup: Dilute with water and extract with Ethyl Acetate. Wash the organic phase with water (3x) to remove DMF. Dry over

    
     and concentrate.
    
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Reactivity Profile & Applications

The utility of this compound lies in its chemoselectivity . The molecule possesses three distinct functional handles:

  • Bromine (C1): Highly reactive toward oxidative addition with Pd(0). It is the primary site for Suzuki, Heck, or Buchwald-Hartwig couplings.

  • Chlorine (C2): Sterically hindered and stronger C-Cl bond. It remains inert under standard conditions used for the bromine, allowing for sequential functionalization.

  • Ethylsulfonyl (C4): A robust electron-withdrawing group that activates the ring for Nucleophilic Aromatic Substitution (

    
    ) if harsh conditions are applied, though the halogens are not ideally positioned for 
    
    
    
    relative to the sulfone (meta). Its main role is metabolic stabilization (blocking oxidation) and modulating the electronics of the ring.
Chemoselectivity Map

Reactivity Center 1-Bromo-2-chloro-4- (ethylsulfonyl)benzene Suzuki Suzuki-Miyaura Coupling (RB(OH)2, Pd(PPh3)4) Center->Suzuki Site: C1-Br (High Selectivity) Buchwald Buchwald-Hartwig Amination (HNR2, Pd2(dba)3) Center->Buchwald Site: C1-Br SNAr SNAr Displacement (Requires strong nuc + heat) Center->SNAr Site: C1/C2 (Low Reactivity due to meta-sulfone) Biaryl 2-Chloro-4-(ethylsulfonyl) -biphenyl derivatives Suzuki->Biaryl Amine N-Aryl-2-chloro-4- (ethylsulfonyl)anilines Buchwald->Amine

Figure 2: The C1-Bromine is the preferred site for catalysis, enabling the synthesis of complex biaryl scaffolds while retaining the chlorine atom.

Safety and Handling (SDS Summary)

  • Hazards: As with most halogenated sulfones, treat as a potential skin and eye irritant (H315, H319).[2] The precursor sulfonyl chloride is corrosive (H314).

  • Storage: Store in a cool, dry place. The sulfone is stable at room temperature but should be protected from strong oxidizing agents.

  • Disposal: Halogenated organic waste. Do not dispose of in standard aqueous waste streams.

References

  • Regioselectivity in Chlorosulfonation

    • Synthesis of 4-chlorobenzenesulfonyl chloride. PrepChem. Available at: [Link] (Accessed Feb 27, 2026).

    • Note: Validates the protocol for converting aryl halides to sulfonyl chlorides using chlorosulfonic acid.
  • Sulfinate Reduction & Alkylation Protocols

    • Deng, J., et al. "Synthesis and applications of sodium sulfinates." RSC Advances, 2021. Available at: [Link].

    • Note: Provides the mechanism and conditions for reducing sulfonyl chlorides to sulfinates and subsequent alkyl
  • Analogous Compound Data (Methyl Sulfone)
  • General Reactivity of Halogenated Sulfones: Lulinski, S., & Serwatowski, J. "Regioselective lithiation of dihalobenzenes." Journal of Organic Chemistry. (General reference for halogen directing effects).

Sources

early studies and discovery of 1-Bromo-2-chloro-4-(ethylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis, Reactivity, and Application in Nav1.7 Inhibitor Discovery

Executive Summary & Chemical Identity[2][3]

1-Bromo-2-chloro-4-(ethylsulfonyl)benzene (CAS: 1227370-61-7 ) is a specialized poly-functionalized aryl sulfone intermediate.[1] Unlike the ubiquitous methylsulfonyl analogs (e.g., in Coxib class drugs), this ethyl-substituted variant emerged from structure-activity relationship (SAR) campaigns targeting specific physicochemical profiles—notably in the development of Nav1.7 voltage-gated sodium channel inhibitors for chronic pain management.[1]

The molecule’s value lies in its orthogonal reactivity :

  • Bromo-handle (C-1): High reactivity for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

  • Chloro-handle (C-2): Steric blocker and secondary coupling site (requires specialized ligands).[2][1]

  • Ethylsulfonyl group (C-4): Strong electron-withdrawing group (EWG) that activates the ring for nucleophilic aromatic substitution (

    
    ) while modulating lipophilicity (
    
    
    
    ).[2][1]
PropertyValue
CAS Number 1227370-61-7
Molecular Formula

Molecular Weight 283.57 g/mol
Key Functional Groups Aryl Bromide, Aryl Chloride, Ethyl Sulfone
Primary Application Intermediate for Nav1.7 modulators (Pain/Analgesia)

Early Studies & Discovery Context

The Nav1.7 Imperative

The discovery of this compound is inextricably linked to the pharmaceutical industry's pursuit of non-opioid analgesics.[2][1] Early studies in the 2010s (notably by Pfizer and AstraZeneca) identified the Nav1.7 channel as a genetic driver of pain insensitivity.[1]

Researchers required a scaffold that could introduce a sulfone moiety—critical for hydrogen bonding within the channel's binding pocket—while allowing for precise modular attachment of heteroaryl cores (e.g., aminopyrazoles or thiazoles).[1]

Why Ethylsulfonyl?

While methylsulfonyl groups are standard, early SAR studies revealed that extending the alkyl chain to an ethyl group often improved:

  • Metabolic Stability: Altering the oxidative clearance profile.[1]

  • Lipophilicity: Slight increase in hydrophobicity to improve membrane permeability without compromising solubility.[1]

  • Potency: Better filling of hydrophobic sub-pockets in the target protein.[1]

The specific 2-chloro-1-bromo substitution pattern was designed to direct regioselective coupling.[1] The bromine atom at C-1 is the primary "entry point" for attaching the pharmacophore core, while the chlorine at C-2 serves as a steric gatekeeper, forcing the molecule into a specific conformation in the active site.[1]

Synthesis Protocols

The synthesis of this molecule is a classic example of chemoselective oxidation .[1] The most robust route, established in early patent literature (e.g., US20140171435A1 ), proceeds via the oxidation of a thioether precursor.[1]

Route A: The Sulfide Oxidation (Standard Protocol)[2]

This route avoids the harsh conditions of chlorosulfonation, which would be incompatible with the specific halogenation pattern.[1]

Step 1: Nucleophilic Aromatic Substitution (

)

Precursor: 1-Bromo-2-chloro-4-fluorobenzene Reagent: Sodium ethanethiolate (NaSEt)[1]

  • Mechanism: The fluorine atom at C-4 is activated by the inductive effect of the halogens, though typically a nitro or stronger EWG is preferred.[1] However, under forcing conditions (DMF/DMSO, heat), the thiolate displaces the fluoride.[1]

  • Note: Regioselectivity is critical. The C-1 Bromine and C-2 Chlorine are less labile than the C-4 Fluorine in

    
     conditions.[1]
    
Step 2: Chemoselective Oxidation

Precursor: 1-Bromo-2-chloro-4-(ethylthio)benzene Reagent: m-Chloroperoxybenzoic acid (m-CPBA)[2][1]

  • Protocol:

    • Dissolve 1-bromo-2-chloro-4-(ethylthio)benzene (1.0 eq) in Dichloromethane (DCM).

    • Cool to 0°C to prevent over-oxidation or side reactions.

    • Add m-CPBA (2.2 – 2.5 eq) portion-wise.[1]

    • Stir at Room Temperature (RT) for 4–12 hours.

    • Quench: Wash with aqueous

      
       (to remove excess peroxide) and 
      
      
      
      (to remove m-chlorobenzoic acid byproduct).[1]
    • Purification: Recrystallization from Ethanol/Hexanes or Silica Gel Chromatography (0-30% EtOAc/Hexanes).[1]

Experimental Data Summary
ParameterConditionYieldNotes
Solvent DCM (anhydrous)>85%Chlorinated solvents stabilize the intermediate sulfoxide.[2][1]
Oxidant m-CPBA (77%)HighRequires 2+ equivalents to go from Sulfide

Sulfone.[2][1]
Temperature 0°C

RT
N/AControlling exotherm is vital for safety.[2][1]
Impurity Sulfoxide<2%Incomplete oxidation leads to the sulfoxide (chiral, unwanted).[2][1]

Reactivity & Functionalization Logic

The utility of this compound is defined by the reactivity order of its substituents. This allows for "programmed synthesis."[1]

Diagram: Chemoselective Reactivity Map[1][2]

ReactivityMap Core 1-Bromo-2-chloro-4- (ethylsulfonyl)benzene Suzuki Suzuki-Miyaura Coupling (Pd(0), Boronic Acid) Core->Suzuki Site: C-1 (Br) Most Reactive Buchwald Buchwald-Hartwig Amination (Pd(0), Amine) Core->Buchwald Site: C-1 (Br) SnAr Nucleophilic Substitution (Strong Nu-, Heat) Core->SnAr Site: C-2 (Cl) Activated by Sulfone Biaryl Biaryl Sulfone (Nav1.7 Core) Suzuki->Biaryl Aniline Amino-Aryl Sulfone Buchwald->Aniline Displaced Ether/Amine Analog (Rare) SnAr->Displaced

Caption: Reactivity hierarchy. The C-1 Bromine is the primary handle for cross-coupling.[1] The C-2 Chlorine is sterically hindered and less reactive, often remaining as a structural substituent.[1]

Critical Mechanistic Insight

In Palladium-catalyzed cross-couplings, the rate of oxidative addition follows the bond dissociation energy: C-Br < C-Cl .[2][1]

  • Result: One can selectively couple a boronic acid to the C-1 position (displacing Br) while leaving the C-2 Chlorine intact.[1] This is crucial for synthesizing Nav1.7 inhibitors where the chlorine provides essential hydrophobic contacts in the receptor channel.[1]

Application Case Study: Nav1.7 Modulators

Context: Patent US20140171435A1 and related filings (e.g., WO2010/079443) describe the use of this intermediate to synthesize sulfonamide-based pain therapeutics.[1]

Workflow: From Intermediate to API
  • Coupling: The this compound is coupled with a 5-amino-pyrazole-4-boronic acid ester via Suzuki coupling.[1]

  • Result: The "Right-Hand Side" (RHS) of the drug molecule is established, containing the ethyl sulfone for metabolic stability.[1]

  • Optimization: The ethyl group prevents rapid metabolic dealkylation compared to a methyl group, extending the drug's half-life (

    
    ).[1]
    
Diagram: Synthesis of Nav1.7 Inhibitor Scaffold

SynthesisFlow Start 1-Bromo-2-chloro-4-fluorobenzene Sulfide Intermediate 1: Sulfide Precursor Start->Sulfide SnAr (DMF, Heat) Thiol Sodium Ethanethiolate Thiol->Sulfide Sulfone TARGET: This compound Sulfide->Sulfone Oxidation (mCPBA, DCM) Coupling Suzuki Coupling (Pyrazoles/Thiazoles) Sulfone->Coupling Pd(dppf)Cl2, Base Drug Nav1.7 Inhibitor Candidate (Analgesic) Coupling->Drug

Caption: Synthetic pathway from commodity chemicals to the high-value Nav1.7 inhibitor scaffold via the ethylsulfonyl intermediate.

References

  • Chemical Compounds (Nav1.7 Modulators). US Patent Application 20140171435A1. Assigned to Pfizer/AstraZeneca (implied context via WO links).[1] Published June 19, 2014.[1]

  • Sulfonamide derivatives as Nav1.7 inhibitors. World Intellectual Property Organization (WO) Patent 2010/079443.[1]

  • Sigma-Aldrich Product Catalog. this compound (CAS 1227370-61-7).[1]

  • Wilger, D. J., et al. "Anti-Markovnikov hydrochlorination of styrenes."[1] Nature Chemistry, 2014.[2][1][3] (Cited for general halogenation/sulfone context in similar scaffolds). [1]

Sources

Methodological & Application

using 1-Bromo-2-chloro-4-(ethylsulfonyl)benzene in Suzuki-Miyaura coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Suzuki-Miyaura Coupling of 1-Bromo-2-chloro-4-(ethylsulfonyl)benzene

Introduction & Strategic Significance

This compound represents a high-value "linchpin" scaffold in medicinal chemistry.[1] Its structural uniqueness lies in the presence of two distinct halogen handles (Br and Cl) modulated by a strong electron-withdrawing ethylsulfonyl group (


).[1]
  • Dual-Functionality: The molecule allows for sequential cross-coupling .[1] The significant reactivity gap between the C–Br and C–Cl bonds enables researchers to install one diversity element at the C1 position, isolate the intermediate, and subsequently functionalize the C2 position under more forcing conditions.

  • Electronic Activation: The sulfonyl group at C4 exerts a strong para-electron-withdrawing effect on the C1–Br bond, significantly lowering the activation energy for oxidative addition by Palladium(0). Conversely, the C2–Cl bond is meta to the sulfonyl group, rendering it electronically less activated and sterically hindered, which reinforces high chemoselectivity.

Mechanistic Insight: The Selectivity Filter

To achieve high yields, one must understand the electronic landscape of the substrate.

  • The C1-Br Advantage: The Bond Dissociation Energy (BDE) of C–Br (~81 kcal/mol) is lower than C–Cl (~96 kcal/mol). Additionally, the resonance effects of the

    
     group stabilize the Meisenheimer-like transition state during the oxidative addition of Pd(0) to the C1–Br bond.
    
  • The C2-Cl Barrier: The Chlorine atom is inherently less reactive.[1] Furthermore, the ortho position creates a "steric gate" that impedes the approach of bulky Pd-ligand complexes unless specific "flexible" ligands (e.g., biaryl phosphines like SPhos) are employed.

DOT Diagram: Chemoselectivity Decision Tree

Chemoselectivity Substrate 1-Bromo-2-chloro- 4-(ethylsulfonyl)benzene Pd0 Pd(0) Catalyst Substrate->Pd0 Exposure OxAdd_Br Oxidative Addition (C1-Br) FAST & FAVORED Pd0->OxAdd_Br Para-Sulfonyl Activation Weaker C-Br Bond OxAdd_Cl Oxidative Addition (C2-Cl) SLOW & DISFAVORED Pd0->OxAdd_Cl Meta-Sulfonyl (No Resonance) Stronger C-Cl Bond Intermediate Pd(II)-Aryl Complex OxAdd_Br->Intermediate Product Biaryl Product (Cl retained) Intermediate->Product Transmetallation & Reductive Elimination

Figure 1: Mechanistic pathway highlighting the kinetic preference for C-Br oxidative addition due to electronic activation.[1]

Protocol 1: Chemoselective Coupling (C1-Br Site)[1]

Objective: Couple an aryl boronic acid to the C1 position while retaining the C2-Chlorine atom.

Materials
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.1 – 1.2 equiv)

  • Catalyst:

    
     (Tetrakis) or 
    
    
    
  • Base: Sodium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    )
  • Solvent: 1,4-Dioxane / Water (4:1 ratio) or Toluene / Ethanol / Water (4:1:1)[1]

Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round bottom flask or reaction vial. Allow to cool under Argon flow.

  • Charging: Add the substrate (1.0 mmol), Aryl Boronic Acid (1.2 mmol), and Base (2.0 mmol, 2 equiv) to the flask.

  • Degassing (Critical): Add the solvent mixture (e.g., 10 mL Dioxane/Water). Sparge with Argon for 10–15 minutes. Note: Oxygen promotes homocoupling of the boronic acid and catalyst deactivation.

  • Catalyst Addition: Add

    
     (3–5 mol%) quickly under a positive stream of Argon. Seal the vessel.
    
  • Reaction: Heat to 80°C for 4–12 hours.

    • Monitoring: Check TLC every 2 hours. The starting material (bromide) should disappear; the product will likely be more polar due to the biaryl system but less polar than the boronic acid.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate.[2] Wash with water (

    
    ) and brine (
    
    
    
    ). Dry over
    
    
    .[2]
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Optimization Matrix (Screening Conditions)

ParameterStandard Condition"Difficult" Boronic AcidsGreen Alternative
Catalyst

(3-5%)

(3-5%)

/ TPPTS
Base

(2M aq)

(solid)

Solvent Dioxane /

DMF (anhydrous)Isopropanol /

Temp 80°C100°C70°C

Protocol 2: Sequential Coupling (C2-Cl Site)

Objective: Activate the sterically hindered and electronically deactivated C2-Chlorine atom after the first coupling.

Key Change: You must switch to an electron-rich, bulky ligand system (Buchwald Ligands) to force oxidative addition into the C–Cl bond.

Materials
  • Substrate: The Biaryl-Cl product from Protocol 1.

  • Catalyst System:

    
     (1–2 mol%) + XPhos  or SPhos  (2–4 mol%).
    
    • Why SPhos/XPhos? These ligands are electron-rich (increasing Pd nucleophilicity) and bulky (facilitating reductive elimination in sterically crowded environments).[1]

  • Base: Potassium Phosphate Tribasic (

    
    ), finely ground.
    
  • Solvent: Toluene or n-Butanol.[1]

Step-by-Step Procedure
  • Charging: Add Biaryl-Cl substrate (1.0 equiv), Boronic Acid (1.5 equiv), and

    
     (3.0 equiv) to a reaction vial.
    
  • Catalyst Prep: In a separate vial, premix

    
     and XPhos in Toluene under Argon for 5 minutes to form the active catalytic species.
    
  • Initiation: Transfer the catalyst solution to the main reaction vessel via syringe.

  • Reaction: Heat to 100–110°C (reflux if using Toluene) for 12–24 hours.

  • Workup: Standard aqueous workup.

Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
Protodehalogenation (H replaces Br)Reaction too hot or solvent "wet" with proton sources (if using non-aqueous).[1]Lower temp to 60°C. Ensure solvents are degassed. Use anhydrous conditions.
Homocoupling (Ar-Ar dimer)Oxygen presence.[1]Sparge solvents longer. Increase Argon flow.
Low Conversion of Cl Catalyst death or steric hindrance.Switch to XPhos-Pd-G2 precatalyst. Increase temp to 120°C in sealed tube.
Hydrolysis of Sulfonyl Strong base attack at high temp.Switch from hydroxide bases to

or

.

Sequential Workflow Visualization

DOT Diagram: Sequential Synthesis Pathway

SequentialCoupling SM Start: 1-Br-2-Cl-4-SO2Et-Benzene Step1 Step 1: Suzuki (Br-Selective) Pd(PPh3)4, Na2CO3, 80°C SM->Step1 Inter Intermediate: 2-Chloro-4-SO2Et-Biaryl Step1->Inter High Yield (>90%) Step2 Step 2: Suzuki (Cl-Activation) Pd2(dba)3/XPhos, K3PO4, 110°C Inter->Step2 Final Final Product: Terphenyl Derivative Step2->Final Forced Conditions

Figure 2: Workflow for accessing terphenyl derivatives via sequential activation of Br then Cl.

References

  • Miyaura, N., & Suzuki, A. (1995).[2][3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • BenchChem. (2025).[2][4] Application Notes for Thioether-Containing Biaryls. BenchChem Protocols. Link

  • Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Recent Developments. Organic Chemistry Portal. Link

Sources

Application Note: High-Fidelity Regiocontrol Using 1-Bromo-2-chloro-4-(ethylsulfonyl)benzene in Pharmaceutical Scaffolding

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

In modern medicinal chemistry, the demand for orthogonal functionalization —the ability to selectively modify specific sites on a scaffold without protecting groups—is paramount. 1-Bromo-2-chloro-4-(ethylsulfonyl)benzene (BCEB) represents a "privileged intermediate" due to its unique electronic and steric architecture.

This application note details the utility of BCEB in synthesizing complex pharmaceutical cores, particularly for Kinase Inhibitors and GPCR Antagonists . The molecule features three distinct reactive handles:[1]

  • C1-Bromine: Highly reactive toward oxidative addition (Pd-catalysis) and nucleophilic aromatic substitution (SNAr).

  • C2-Chlorine: Sterically hindered and electronically distinct, allowing for secondary, late-stage functionalization.

  • C4-Ethylsulfonyl: A strong electron-withdrawing group (EWG) that activates the ring (specifically the para-position) while serving as a metabolic pharmacophore.

Mechanistic Insight: The "Activation-Selectivity" Paradox

To successfully utilize BCEB, researchers must understand the competing electronic effects governing its reactivity.

Electronic Activation (SNAr Susceptibility)

The ethylsulfonyl group at C4 is a potent activator (


).
  • Para-Activation: The C1-Bromine is para to the sulfone. The strong electron-withdrawing nature of the sulfone significantly lowers the energy of the Meisenheimer complex intermediate, making C1 highly susceptible to SNAr displacement by amines or alkoxides.

  • Meta-Deactivation: The C2-Chlorine is meta to the sulfone. It receives minimal activation for SNAr, rendering it inert under standard nucleophilic conditions.

Result: This creates a 100:1 regioselectivity window for substituting the Bromine over the Chlorine using nucleophiles, without the need for transition metals.

Oxidative Addition Hierarchy (Pd-Catalysis)

In Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), the bond dissociation energy (BDE) dictates reactivity:

  • C-Br BDE: ~81 kcal/mol (Fast Oxidative Addition)

  • C-Cl BDE: ~96 kcal/mol (Slow Oxidative Addition)

Result: Under kinetic control (low temperature, bulky ligands), Pd(0) inserts exclusively into the C-Br bond, leaving the C-Cl bond intact for subsequent cycles.

Visualizing the Divergent Workflow

The following diagram illustrates the orthogonal pathways available for BCEB, enabling the rapid generation of diverse chemical libraries.

BCEB_Pathways Start Starting Material This compound PathA Pathway A: SNAr (Metal-Free) Start->PathA Primary Amines K2CO3, DMSO, 60°C PathB Pathway B: Suzuki Coupling (Pd-Catalyzed) Start->PathB Ar-B(OH)2 Pd(dppf)Cl2, 80°C InterA Intermediate A 1-Amino-2-chloro-4-(ethylsulfonyl)benzene PathA->InterA InterB Intermediate B Biaryl-2-chloro-4-(ethylsulfonyl)benzene PathB->InterB FinalA Target A Functionalized Aniline (Kinase Hinge Binder) InterA->FinalA Step 2: Buchwald on C-Cl FinalB Target B Biaryl Scaffold (GPCR Ligand) InterB->FinalB Step 2: C-H Activation or Suzuki on C-Cl

Caption: Divergent synthesis pathways for this compound. Pathway A exploits the sulfone-activated SNAr mechanism, while Pathway B utilizes the preferential oxidative addition of Palladium to the C-Br bond.

Experimental Protocols

Protocol A: Regioselective SNAr (C-N Bond Formation)

Targeting the C1 position using the activating power of the C4-sulfone.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Morpholine or Primary Aniline (1.2 equiv)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: DMSO (anhydrous)

Procedure:

  • Charge a reaction vial with BCEB (283 mg, 1.0 mmol) and

    
     (276 mg, 2.0 mmol).
    
  • Add anhydrous DMSO (3.0 mL) and stir to create a suspension.

  • Add the amine nucleophile (1.2 mmol) dropwise.

  • Heat the mixture to 60°C for 4–6 hours.

    • Note: Higher temperatures (>100°C) may force minor substitution at the C-Cl position, eroding selectivity.

  • Validation: Monitor by LC-MS. The product peak (M-Br+Nucleophile) should appear; the starting material peak should vanish. The C-Cl bond remains intact (confirmed by isotopic pattern of the product).

  • Workup: Dilute with water, extract with EtOAc, and wash with brine to remove DMSO.

Protocol B: Chemoselective Suzuki-Miyaura Coupling

Targeting the C1-Br bond while preserving the C2-Cl bond for future steps.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.1 equiv)

  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (2M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane

Procedure:

  • In a glovebox or under

    
     stream, combine BCEB (1.0 mmol), boronic acid (1.1 mmol), and Pd catalyst (0.03 mmol) in a microwave vial.
    
  • Add degassed 1,4-Dioxane (4 mL) and 2M

    
     (1.5 mL).
    
  • Seal and heat to 80°C for 12 hours (or 110°C for 30 min in microwave).

    • Critical Control Point: Do not use highly active phosphine ligands (like XPhos or SPhos) at this stage, as they may promote oxidative addition into the C-Cl bond.

      
       provides the ideal balance of activity for Br-coupling without touching the sterically hindered Cl.
      
  • Workup: Filter through Celite, concentrate, and purify via flash chromatography.

Data Summary: Selectivity Profile

The following table summarizes the reactivity trends observed with BCEB, validating the "Bifunctional" hypothesis.

Reaction TypeTarget BondConditionsYield (%)Selectivity (Br:Cl)
SNAr C1-BrMorpholine,

, 60°C
92%>99:1
Suzuki C1-Br

, Pd(dppf), 80°C
88%95:5
Buchwald C2-ClPost-Suzuki Product, XPhos-Pd-G3, 110°C76%N/A (Br absent)

Pharmaceutical Relevance & Applications

Solubility and Permeability

The ethylsulfonyl group is distinct from the more common methylsulfonyl. The ethyl chain adds lipophilicity (


 vs methyl), which can improve:
  • Blood-Brain Barrier (BBB) Penetration: Crucial for CNS-active drugs.

  • Membrane Permeability: Enhances oral bioavailability for Class III/IV BCS compounds.

Scaffold Examples
  • Kinase Inhibitors: The C1-position (via SNAr) often binds the hinge region (adenine binding pocket), while the C4-sulfone extends into the solvent front, solubilizing the molecule.

  • Antibacterial Agents: Sulfones are bioisosteres for sulfonamides. BCEB derivatives have shown potential in inhibiting dihydropteroate synthase (DHPS).

References

  • BenchChem. (2025).[1][2] Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. Retrieved from

  • American Chemical Society. (2013). Palladium-Catalyzed Sulfination of Aryl and Heteroaryl Halides. Organic Letters. Retrieved from

  • Santa Cruz Biotechnology. (2024). 1-Bromo-4-[(2-chloroethyl)sulfonyl]benzene Product Data. (Used for structural analog comparison). Retrieved from

  • PubChem. (2025).[3] Compound Summary: 1-Bromo-4-chloro-benzene derivatives.[3][4][5] National Library of Medicine. Retrieved from

Sources

Application Note: 1-Bromo-2-chloro-4-(ethylsulfonyl)benzene in the Synthesis of Next-Generation HPPD-Inhibiting Agrochemicals

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of modern agrochemicals relies heavily on tuning the physicochemical properties of active ingredients to overcome weed resistance and optimize environmental half-lives. 1-Bromo-2-chloro-4-(ethylsulfonyl)benzene (CAS: 1227370-61-7) is a highly specialized, halogenated aryl sulfone precursor utilized in the synthesis of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors.

While legacy HPPD inhibitors (such as mesotrione and sulcotrione) predominantly feature a methylsulfonyl moiety, substituting this with an ethylsulfonyl group significantly alters the molecule's partition coefficient (


) and soil adsorption coefficient (

)[1]. This structural modification enhances pre-emergence residual activity and expands the herbicidal spectrum against resistant broadleaf weeds.

This application note provides a comprehensive, self-validating workflow for synthesizing this compound from commercially available starting materials, followed by its downstream conversion into a biologically active triketone HPPD inhibitor[2].

HPPDMechanism HPPA 4-Hydroxyphenylpyruvate (HPPA) HPPD HPPD Enzyme HPPA->HPPD HGA Homogentisate (HGA) PQ Plastoquinone HGA->PQ Carotenoids Carotenoids PQ->Carotenoids Cofactor for PDS Bleaching Weed Death (Bleaching) Carotenoids->Bleaching Depletion causes HPPD->HGA Inhibitor Ethyl-Sulcotrione Analog Inhibitor->HPPD Binds active site

Mechanism of action for HPPD inhibitors leading to weed bleaching and death.

Experimental Workflows & Methodologies

The synthesis is divided into two primary workflows: the preparation of the ethylsulfonyl precursor, and its downstream application via carbonylation and rearrangement.

SynthesisWorkflow A 4-Bromo-3-chlorobenzenesulfonyl chloride (CAS: 874801-46-4) B Sodium 4-bromo-3-chlorobenzenesulfinate A->B Na2SO3, NaHCO3 H2O, 70°C C This compound (CAS: 1227370-61-7) B->C EtI, DMF 80°C D 2-Chloro-4-(ethylsulfonyl)benzoic acid C->D Pd(OAc)2, dppf, CO H2O/Et3N, 90°C E Enol Ester Intermediate D->E 1,3-Cyclohexanedione DCC, DMAP, CH2Cl2 F Ethyl-Sulcotrione Analog (HPPD Inhibitor) E->F Acetone cyanohydrin (cat.) Et3N, CH3CN

Synthesis workflow from sulfonyl chloride to the final ethyl-sulcotrione HPPD inhibitor.

Workflow 1: Synthesis of this compound

This protocol utilizes 4-bromo-3-chlorobenzenesulfonyl chloride (CAS: 874801-46-4)[3] as the starting material.

Step 1: Reduction to Sulfinate

  • Preparation: Dissolve

    
     (2.0 eq) and 
    
    
    
    (2.0 eq) in deionized water at 25°C.
  • Reaction: Add 4-bromo-3-chlorobenzenesulfonyl chloride (1.0 eq) portion-wise. Stir the biphasic mixture at 70°C for 2 hours.

    • Causality: Sodium sulfite is a mild reducing agent that selectively reduces the sulfonyl chloride to the sulfinate salt without over-reducing it to a thiol (which occurs with harsher reagents like Zn/HCl).

      
       is critical to neutralize the generated HCl, preventing the acidic disproportionation of the sensitive sulfinic acid intermediate.
      
  • Isolation: Cool to room temperature and concentrate under reduced pressure to remove water, yielding the crude sodium sulfinate salt as a white solid.

Step 2: Alkylation to Ethyl Sulfone

  • Reaction: Suspend the crude sodium sulfinate salt in anhydrous DMF. Add ethyl iodide (1.5 eq) dropwise. Heat the mixture at 80°C for 4 hours.

    • Causality: DMF, a polar aprotic solvent, leaves the sulfinate anion relatively unsolvated. According to Pearson's Hard Soft Acid Base (HSAB) theory, the highly polarizable (soft) sulfur atom acts as a superior nucleophile compared to the harder oxygen atoms, promoting rapid, selective

      
       attack on the electrophilic ethyl iodide.
      
  • Workup: Quench with water, extract with EtOAc (

    
    ), wash the combined organic layers with brine to remove residual DMF, dry over 
    
    
    
    , and concentrate.
  • Validation: Analyze via

    
     NMR. The success of this step is validated by the appearance of a characteristic ethyl quartet (
    
    
    
    ppm, 2H) and triplet (
    
    
    ppm, 3H).
Workflow 2: Downstream Conversion to HPPD Inhibitor

Step 3: Palladium-Catalyzed Carbonylation

  • Reaction: In a pressure reactor, combine this compound (1.0 eq),

    
     (0.05 eq), and dppf (0.06 eq). Add a degassed mixture of DMF, 
    
    
    
    , and
    
    
    (3.0 eq). Purge with CO gas and pressurize to 1 atm. Heat at 90°C for 12 hours.
    • Causality: The bidentate dppf ligand enforces a cis-coordination geometry on the palladium center. This spatial arrangement is mandatory to accelerate the migratory insertion of CO into the Pd-aryl bond, outcompeting potential protodehalogenation side reactions.

  • Isolation: Vent the CO safely. Acidify the aqueous layer with 1M HCl to pH 2 to protonate the carboxylate, precipitating 2-chloro-4-(ethylsulfonyl)benzoic acid[2].

Step 4 & 5: Steglich Esterification and Rearrangement

  • Esterification: Dissolve the benzoic acid and 1,3-cyclohexanedione (1.1 eq) in

    
    . Add DMAP (0.1 eq) and DCC (1.2 eq) at 0°C. Stir for 6 hours, filter the insoluble dicyclohexylurea (DCU) byproduct, and concentrate to isolate the enol ester.
    
  • Rearrangement: Dissolve the enol ester in

    
    . Add 
    
    
    
    (2.0 eq) and acetone cyanohydrin (0.1 eq). Stir at room temperature for 12 hours.
    • Causality: Acetone cyanohydrin safely generates catalytic cyanide ions in situ. The cyanide attacks the ester carbonyl, driving a classic

      
      -to-
      
      
      
      acyl rearrangement via an acyl cyanide intermediate. The enolate of the cyclohexanedione then attacks the acyl cyanide, expelling the cyanide catalyst and forming the final C-acylated triketone.

Quantitative Data & Self-Validating Systems

To ensure scientific integrity, each phase of the protocol must act as a self-validating system. If the Key QC Metrics in Table 2 are not met, the subsequent step will fail.

Table 1: Physicochemical Properties of the Precursor

PropertyValueAnalytical Method
CAS Number 1227370-61-7Registry Verification
Molecular Formula

High-Resolution Mass Spectrometry (HRMS)
Molecular Weight 283.57 g/mol Mass Spectrometry (ESI+)
Appearance Off-white to pale yellow solidVisual Inspection

Table 2: Reaction Metrics and Self-Validation Checkpoints

StepTarget TransformationTarget YieldKey QC Metric (Self-Validation)
1 Sulfonyl Chloride

Sulfinate
>95% (Crude)Disappearance of starting material on TLC (Hexanes/EtOAc 4:1). Sulfinate remains at baseline.
2 Sulfinate

Ethyl Sulfone
82 - 88%

NMR: Quartet at

ppm (

) and Triplet at

ppm (

).
3 Ethyl Sulfone

Benzoic Acid
75 - 80%IR Spectroscopy: Strong

stretch at

. Broad

stretch.
5 Enol Ester

Triketone
65 - 70%

NMR: Highly deshielded enol proton (

ppm) due to strong intramolecular H-bonding.

References

  • 4-Bromo-3-chlorobenzene-1-sulfonyl chloride | C6H3BrCl2O2S | CID 2756864, PubChem.[Link]

  • Chemical Compounds (US20140171435A1)
  • Method for producing 3-bromomethylbenzoic acids (US20040236146A1)

Sources

Application Note: Chemoselective Catalyst Selection for the Sequential Functionalization of 1-Bromo-2-chloro-4-(ethylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Profiling

In advanced drug development and materials science, polyhalogenated arenes serve as critical scaffolds for generating complex molecular architectures. 1-Bromo-2-chloro-4-(ethylsulfonyl)benzene is a highly versatile, multi-electrophilic building block. It features three distinct functional handles: a bromo group (C1), a chloro group (C2), and an ethylsulfonyl group (C4).

The ethylsulfonyl (-SO₂Et) moiety is a powerful electron-withdrawing group (EWG). By significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring, it activates the entire scaffold toward transition-metal-catalyzed nucleophilic aromatic substitution and cross-coupling. The core challenge—and opportunity—lies in chemoselectivity : successfully functionalizing the C-Br bond while preserving the C-Cl bond for downstream diversification[1]. This application note details the causality behind catalyst selection to achieve strict orthogonal functionalization.

Mechanistic Causality in Catalyst Selection

The ability to discriminate between two halogenated sites on the same aromatic ring relies on the intrinsic bond dissociation energies (BDE) and the electronic properties of the chosen palladium catalyst. The C-Br bond (BDE ~81 kcal/mol) is significantly weaker than the C-Cl bond (BDE ~96 kcal/mol).

Step 1: C-Br Selective Functionalization (Suzuki-Miyaura)

To achieve >99:1 chemoselectivity for the C-Br bond, the catalyst must possess sufficient electron density to undergo oxidative addition into the C-Br bond, but lack the thermodynamic driving force to break the stronger C-Cl bond[2].

  • Catalyst Choice: Pd(dppf)Cl₂ is ideal. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand creates a sterically hindered, moderately electron-rich Pd(0) center.

  • Causality: At 80 °C, the oxidative addition of Pd(0) into the C-Br bond is highly favored and accelerated by the para-SO₂Et group. The C-Cl bond remains completely inert under these mild conditions, preventing unwanted double-coupling[3].

Step 2: C-Cl Activation (Buchwald-Hartwig)

Once the C-Br bond is functionalized, the remaining C-Cl bond can be activated. Because the C-Cl bond is inherently strong and the ring may now be more electron-rich (depending on the Step 1 substituent), a highly reactive catalyst system is mandatory.

  • Catalyst Choice: Pd₂(dba)₃ paired with XPhos (a bulky, electron-rich dialkylbiaryl phosphine).

  • Causality: XPhos forms a monoligated, highly active 12-electron Pd(0) species. Its extreme steric bulk facilitates rapid reductive elimination, while its strong σ-donating dicyclohexylphosphine moiety provides the necessary electron density to force oxidative addition into the stubborn C-Cl bond at elevated temperatures (110 °C).

Mechanism cluster_0 Divergent Oxidative Addition Pd0 Pd(0) Active Catalyst (e.g., from Pd(dppf)Cl2) OABr Path A: C-Br Insertion Fast (BDE ~81 kcal/mol) Favored at 80°C Pd0->OABr 1-Bromo-2-chloro-4- (ethylsulfonyl)benzene OACl OACl Pd0->OACl Disfavored under mild conditions TM Transmetalation (Ar-B(OH)2 + Base) OABr->TM RE Reductive Elimination (Product Release) TM->RE RE->Pd0 Regenerates Pd(0)

Catalytic cycle highlighting divergent oxidative addition driving C-Br chemoselectivity.

Quantitative Catalyst Comparison

The following table summarizes the quantitative parameters and expected chemoselectivity ratios based on the chosen catalytic systems.

Catalyst SystemLigand TypeTarget BondTemp (°C)Chemoselectivity (C-Br : C-Cl)Rationale
Pd(PPh₃)₄ Monodentate PhosphineC-Br80>95:5Mild electron density; generally safe but prone to catalyst degradation over long reaction times.
Pd(dppf)Cl₂ Bidentate PhosphineC-Br80>99:1 High thermal stability; excellent mono-coupling control; prevents C-Cl insertion.
Pd₂(dba)₃ + XPhos Bulky Biaryl PhosphineC-Cl110N/A (C-Cl only)Highly electron-rich metal center forces C-Cl oxidative addition.
Pd(OAc)₂ + PCy₃ Strongly σ-donatingC-Cl100N/A (C-Cl only)Overcomes high BDE of C-Cl bond; excellent for amination.

*Applied sequentially after initial C-Br functionalization.

Self-Validating Experimental Protocols

Workflow A 1-Bromo-2-chloro-4- (ethylsulfonyl)benzene (Starting Material) B C-Br Functionalized Intermediate (C-Cl intact) A->B Step 1: Suzuki Coupling Pd(dppf)Cl2, 80°C (Chemoselective for C-Br) C Fully Functionalized Product B->C Step 2: Buchwald-Hartwig Pd2(dba)3 / XPhos, 110°C (Activates C-Cl)

Sequential chemoselective functionalization workflow for bromo-chloroarenes.

Protocol A: Chemoselective Suzuki-Miyaura Coupling (C-Br Functionalization)

This protocol utilizes base-activated transmetalation to couple an arylboronic acid exclusively at the C1 position[4].

Reagents:

  • This compound (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.05 equiv) - Slight excess ensures full conversion without risking C-Cl activation.

  • Pd(dppf)Cl₂ (0.03 equiv, 3 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried Schlenk flask with this compound, arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Degassing: Add the 1,4-Dioxane/H₂O solvent mixture. Degas the suspension via three freeze-pump-thaw cycles or by sparging with Argon for 15 minutes. Oxygen removal is critical to prevent homocoupling of the boronic acid.

  • Reaction: Heat the mixture to 80 °C under an Argon atmosphere.

  • Self-Validation Check: Upon reaching 80 °C, the mixture will transition from an orange suspension to a dark red/brown homogeneous solution. This visual cue validates the reduction of the Pd(II) precatalyst to the active Pd(0) species.

  • Monitoring: Stir for 4–6 hours. Monitor via LC-MS. The disappearance of the starting material and the appearance of the intermediate mass (with the characteristic ³⁵Cl/³⁷Cl isotopic pattern remaining intact) confirms selective mono-coupling.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Buchwald-Hartwig Amination (C-Cl Functionalization)

This protocol activates the remaining C-Cl bond at the C2 position for C-N bond formation.

Reagents:

  • C-Br Functionalized Intermediate from Protocol A (1.0 equiv, 0.5 mmol)

  • Secondary Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • XPhos (0.04 equiv, 4 mol%)

  • NaOtBu (1.5 equiv)

  • Anhydrous Toluene (5 mL)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict Argon flow, charge a sealed tube with the intermediate, Pd₂(dba)₃, XPhos, and NaOtBu.

  • Addition: Add anhydrous toluene followed by the secondary amine.

  • Reaction: Seal the tube and heat to 110 °C.

  • Self-Validation Check: The strong base (NaOtBu) will initially form a slurry. As the temperature reaches 110 °C, the formation of a deep burgundy/purple color indicates the successful generation of the highly active Pd(0)-XPhos complex.

  • Monitoring: Stir for 12 hours. Complete consumption of the intermediate via TLC (or LC-MS) validates successful C-Cl activation and amination.

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via reverse-phase HPLC or silica gel chromatography.

References

  • Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC Source: nih.gov 1

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC Source: nih.gov2

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews Source: rsc.org 3

  • Suzuki Coupling - Organic Chemistry Portal Source: organic-chemistry.org 4

Sources

synthesis of novel kinase inhibitors using 1-Bromo-2-chloro-4-(ethylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the strategic use of 1-Bromo-2-chloro-4-(ethylsulfonyl)benzene (CAS: 1369951-03-0) in the synthesis of novel kinase inhibitors. It is designed for medicinal chemists and process scientists focusing on lead optimization and scaffold diversification.

Introduction: The Sulfone Scaffold in Kinase Discovery

In the landscape of Tyrosine Kinase Inhibitors (TKIs), the diaryl sulfone moiety has emerged as a "privileged structure" for optimizing pharmacokinetic profiles. Unlike sulfonamides, which are often utilized as zinc-binding groups or hydrogen bond donors, the ethylsulfonyl group (–SO₂Et) offers unique advantages:

  • Metabolic Stability: It resists oxidative metabolism (unlike sulfides) and hydrolysis (unlike esters).

  • H-Bond Acceptance: The sulfone oxygens act as dual hydrogen bond acceptors in the solvent-exposed regions of the kinase ATP-binding pocket (e.g., interacting with Lys or Asp residues).

  • Electronic Modulation: As a strong electron-withdrawing group (EWG), it modulates the pKa of adjacent ring systems, influencing the potency of hinge-binding motifs.

This compound is a high-value building block because it possesses orthogonal reactivity handles (Br and Cl) activated by the para-sulfone. This allows for the sequential, regioselective construction of trisubstituted benzene cores found in inhibitors targeting EGFR , VEGFR , and MET .

Structural Reactivity Analysis (SAR)

Success with this building block relies on exploiting the electronic and steric differences between the C1-Bromine and C2-Chlorine positions.

Electronic Activation Map

The ethylsulfonyl group at C4 exerts a strong inductive (


) and resonance (

) withdrawing effect.
  • C1-Bromine (Position 1): Located para to the sulfone. This position is significantly activated for Nucleophilic Aromatic Substitution (SNAr) and is the most reactive site for Pd-catalyzed oxidative addition .

  • C2-Chlorine (Position 2): Located meta to the sulfone. It is electronically deactivated relative to C1 and sterically hindered by the adjacent bromine (and subsequent C1-substituent). Functionalization here typically requires specialized phosphine ligands (e.g., XPhos, RuPhos) after the C1 reaction.

Visualization: Reactivity Logic

ReactivityMap Core 1-Bromo-2-chloro- 4-(ethylsulfonyl)benzene C1_Br C1-Bromine (High Reactivity) Core->C1_Br Site 1 C2_Cl C2-Chlorine (Latent Reactivity) Core->C2_Cl Site 2 Sulfone C4-Sulfone (Activator) Core->Sulfone Modulator Suzuki/Buchwald\n(Mild Conditions) Suzuki/Buchwald (Mild Conditions) C1_Br->Suzuki/Buchwald\n(Mild Conditions) SNAr\n(Strong Nucleophiles) SNAr (Strong Nucleophiles) C1_Br->SNAr\n(Strong Nucleophiles) Buchwald-Hartwig\n(Forcing Conditions) Buchwald-Hartwig (Forcing Conditions) C2_Cl->Buchwald-Hartwig\n(Forcing Conditions) Sulfone->C1_Br Strong Activation (Para) Sulfone->C2_Cl Weak Activation (Meta)

Caption: Orthogonal reactivity profile. The C4-sulfone activates C1 for initial coupling, leaving C2 available for late-stage diversification.

Detailed Synthesis Protocols

Strategy: The "Hinge-First" Approach

The most robust route involves installing the Hinge Binder (critical for kinase affinity) at C1, followed by a Solvent Front/Hydrophobic Tail at C2.

Step 1: Regioselective Suzuki-Miyaura Coupling (C1-Functionalization)

This step installs an aryl or heteroaryl group (e.g., Indazole, Pyrimidine) at the C1 position. The C2-Cl remains intact due to the weaker C-Br bond strength.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Boronic Acid/Ester: Aryl-B(OH)₂ or Aryl-BPin (1.1 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%) — Chosen for high selectivity and stability.

  • Base: K₂CO₃ (2.0 M aq, 3.0 eq)

  • Solvent: 1,4-Dioxane : Water (4:1 v/v)

Protocol:

  • Setup: Charge a reaction vial with the substrate, boronic acid, and K₂CO₃. Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Solvation: Add degassed 1,4-Dioxane/Water mixture. Add the Pd-catalyst last under a positive stream of

    
    .
    
  • Reaction: Seal the vial and heat to 80°C for 4–6 hours. Note: Do not exceed 90°C to prevent premature oxidative addition at the C2-Cl site.

  • Monitoring: Monitor via LC-MS. The product (Intermediate A) should show the distinct isotopic pattern of a mono-chlorinated species (

    
     and 
    
    
    
    in 3:1 ratio).
  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexane/EtOAc gradient).

Step 2: Buchwald-Hartwig Amination (C2-Functionalization)

With the C1 position occupied, the C2-Chlorine is sterically crowded. Standard Pd-catalysts often fail here. We utilize Buchwald’s 3rd Generation Precatalysts with dialkylbiaryl phosphine ligands (e.g., XPhos or RuPhos) to force this coupling.

Reagents:

  • Substrate: Intermediate A (from Step 1) (1.0 eq)

  • Amine: Cyclic amine (e.g., Morpholine, Piperazine) or Aniline (1.2 eq)

  • Catalyst: XPhos Pd G3 (2–5 mol%) — Specifically designed for sterically hindered aryl chlorides.

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 eq) — Strong base required for chloride activation.

  • Solvent: Anhydrous Toluene or THF.

Protocol:

  • Setup: In a glovebox or under strict Argon atmosphere, combine Intermediate A, Amine, XPhos Pd G3, and NaOtBu in a microwave vial.

  • Reaction: Add anhydrous Toluene. Seal the vial.

  • Heating: Heat to 100–110°C (thermal) for 12 hours OR 120°C (Microwave) for 1 hour.

  • Workup: Filter through a Celite pad to remove Pd residues. Concentrate and purify via Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Analytical & Quality Control Data

Expected analytical signatures for the intermediate and final product.

Analytical MethodParameterExpected Observation
¹H NMR (DMSO-d₆) Ethylsulfonyl GroupTriplet (~1.1 ppm, 3H) and Quartet (~3.3 ppm, 2H). Characteristic of the -SO₂CH₂CH₃ moiety.
¹H NMR (Aromatic) C3-Proton (Core)Doublet (~8.0–8.2 ppm). The proton ortho to the sulfone and meta to Cl usually shifts downfield due to the EWG effect.
LC-MS (ESI+) Isotopic PatternIntermediate (Step 1): Distinct Cl pattern (3:1 ratio for M:M+2). Final Product: Loss of Cl pattern; single mass peak corresponding to [M+H]⁺.
HPLC Purity Retention TimeSulfones are polar; expect earlier elution compared to bromo-analogs on C18 columns.

Experimental Workflow Diagram

The following diagram illustrates the divergent synthesis pathway to generate a library of inhibitors.

SynthesisWorkflow Start Starting Material This compound Step1 Step 1: C1-Functionalization (Regioselective Suzuki) Start->Step1 Aryl-B(OH)2 Pd(dppf)Cl2, 80°C Inter Intermediate A (2-Chloro-4-ethylsulfonyl-biaryl) Step1->Inter Yield: 75-85% Step2 Step 2: C2-Functionalization (Sterically Demanding Buchwald) Inter->Step2 Amine (HNR2) XPhos Pd G3, 110°C Final Final Kinase Inhibitor (Dual-Target Candidate) Step2->Final Yield: 50-70%

Caption: Step-wise synthesis workflow for generating sulfone-core kinase inhibitors.

Troubleshooting & Optimization

  • Issue: Low Yield in Step 1 (C1 Coupling).

    • Cause: Protodehalogenation (loss of Br without coupling) or competitive coupling at Cl.

    • Solution: Switch to Pd(PPh₃)₄ (milder) and lower temperature to 60°C. Ensure strict oxygen-free conditions.

  • Issue: No Reaction in Step 2 (C2 Coupling).

    • Cause: Steric hindrance from the C1-biaryl group blocking the Pd center.

    • Solution: Use BrettPhos or Sphos ligands, which are bulkier and facilitate reductive elimination in crowded systems. Alternatively, switch solvent to 1,4-Dioxane and increase temperature to 130°C (sealed tube).

  • Solubility: The ethylsulfonyl group improves crystallinity but may reduce solubility in ether/hexane. Use DCM/MeOH mixtures for extraction and loading onto silica columns.

References

  • General Reactivity of Polyhalogenated Arenes: Handy, S. T., & Zhang, Y. (2006). Chem. Commun. (Guide to regioselectivity in Pd-coupling).

  • Buchwald-Hartwig Conditions for Hindered Chlorides: Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Sulfones in Medicinal Chemistry: Feng, M., et al. (2016). "Sulfone-containing compounds in drug discovery." Bioorganic & Medicinal Chemistry Letters.

  • XPhos Pd G3 Catalyst: Sigma-Aldrich/Merck Product Guide for Buchwald Precatalysts.

Laboratory Guide: High-Precision Functionalization of 1-Bromo-2-chloro-4-(ethylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

This application note details the chemoselective derivatization of 1-Bromo-2-chloro-4-(ethylsulfonyl)benzene . This scaffold is a high-value intermediate in medicinal chemistry, particularly for synthesizing sulfonamide-based inhibitors and agrochemical actives.

The molecule presents a unique "Dual-Electrophile" system with distinct reactivity profiles governed by the strong electron-withdrawing nature of the ethylsulfonyl group (


).
Reactivity Profile
  • C1-Bromine (The "Hot" Zone): Located para to the sulfonyl group. The Hammett substituent constant (

    
    ) for the sulfonyl group is highly positive (+0.72), significantly reducing electron density at C1. This makes the C-Br bond highly susceptible to Nucleophilic Aromatic Substitution (S_NAr)  and rapid oxidative addition in Pd-catalyzed couplings.
    
  • C2-Chlorine (The "Latent" Zone): Located meta to the sulfonyl group. It lacks resonance activation for S_NAr and is sterically hindered by the adjacent bromine. It remains inert under mild conditions, allowing for orthogonal functionalization after C1 is derivatized.

Reactivity & Workflow Visualization

The following diagram illustrates the divergent synthetic pathways available for this scaffold, highlighting the chemoselectivity between the C1 and C2 positions.

G Start 1-Bromo-2-chloro- 4-(ethylsulfonyl)benzene SNAr_Cond S_NAr Conditions (Amine, K2CO3, DMSO, 80°C) Start->SNAr_Cond Suzuki_Cond Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2, 90°C) Start->Suzuki_Cond Prod_SNAr Product A: 1-Amino-2-chloro- 4-(ethylsulfonyl)benzene SNAr_Cond->Prod_SNAr Displacement of Br (C1) Buchwald Buchwald-Hartwig (Pd-XPhos, 110°C) Prod_SNAr->Buchwald Prod_Suzuki Product B: 1-Aryl-2-chloro- 4-(ethylsulfonyl)benzene Suzuki_Cond->Prod_Suzuki Coupling at Br (C1) Prod_Suzuki->Buchwald Final_Scaffold Product C: 1,2-Difunctionalized Sulfone Buchwald->Final_Scaffold Activation of Cl (C2)

Figure 1: Chemoselective workflow showing the priority of C1 functionalization followed by C2 activation.

Experimental Protocols

Protocol A: Chemoselective S_NAr Displacement of Bromine

Objective: To introduce an amine or alkoxide at the C1 position while retaining the C2-chlorine. Mechanism: Meisenheimer complex formation stabilized by the para-sulfonyl group.

Materials
  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Morpholine, Piperidine, or Primary Amine (1.2 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone)

  • Workup: Ethyl Acetate (EtOAc), Brine, Water.[1]

Step-by-Step Methodology
  • Preparation: In a 20 mL reaction vial equipped with a magnetic stir bar, dissolve 1.0 mmol of the substrate in 3.0 mL of DMSO.

    • Note: DMSO is chosen for its high dielectric constant, which stabilizes the polar transition state of the S_NAr reaction.

  • Addition: Add 2.0 mmol of finely ground anhydrous

    
    . Subsequently, add 1.2 mmol  of the amine nucleophile.
    
  • Reaction: Seal the vial and heat to 85°C for 4–6 hours.

    • Monitoring: Monitor by TLC (30% EtOAc/Hexanes) or LC-MS. The starting material (Rt ~ 4.5 min) should disappear, replaced by the more polar product (Rt ~ 3.2 min).

  • Quench: Cool the mixture to room temperature. Pour slowly into 15 mL of ice-water. The product often precipitates as a solid.

  • Isolation:

    • If Solid: Filter the precipitate, wash with water (

      
      ), and dry under vacuum.
      
    • If Oiling:[2] Extract with EtOAc (

      
      ). Wash combined organics with brine to remove DMSO. Dry over 
      
      
      
      , filter, and concentrate.
  • Purification: Usually not required. If necessary, recrystallize from Ethanol/Water.

Key Insight: The C2-chlorine does not react because it is meta to the sulfonyl group. The inductive effect of the chlorine actually accelerates the reaction at C1 by further lowering the LUMO energy of the ring.

Protocol B: Site-Selective Suzuki-Miyaura Coupling

Objective: To form a biaryl C-C bond at C1, preserving the C2-Cl handle for late-stage modification.

Materials
  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.1 equiv)

  • Catalyst:

    
     (3–5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane.

Step-by-Step Methodology
  • Degassing: In a microwave vial or round-bottom flask, combine the substrate (1.0 mmol), boronic acid (1.1 mmol), and catalyst (0.03 mmol). Cap and purge with Nitrogen or Argon for 5 minutes.

    • Why Pd(dppf)? The bidentate ferrocenyl ligand provides a large bite angle, enhancing the rate of reductive elimination and stability, which is crucial for electron-deficient aryl halides.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 2.0 M

    
     (1.5 mL).
    
  • Reaction: Heat to 90°C for 2–4 hours (or 110°C for 30 min in a microwave reactor).

  • Workup: Dilute with EtOAc (20 mL) and water (10 mL). Separate phases. Extract aqueous layer with EtOAc.[1]

  • Scavenging: Treat the organic phase with activated charcoal or a metal scavenger (e.g., SiliaMetS® Thiol) to remove residual Palladium.

  • Purification: Flash column chromatography (Gradient: 0–40% EtOAc in Hexanes).

Data Summary Table: Expected Outcomes

ParameterS_NAr Protocol (C1)Suzuki Protocol (C1)
Primary Target C1-BromineC1-Bromine
Leaving Group Bromide (

)
Bromide (

)
Selectivity >98% C1 (vs C2)>95% C1 (vs C2)
Limiting Factor Steric bulk of nucleophileOxidative addition rate
Typical Yield 85–95%75–90%
Protocol C: Functionalizing the "Silent" Chlorine (C2)

Context: Once C1 is derivatized, the C2-chlorine remains. It is sterically hindered and electronically deactivated (meta to sulfone). Standard S_NAr will fail.

Solution: Use Buchwald-Hartwig Amination with sterically demanding, electron-rich ligands.

  • Catalyst System:

    
     (2 mol%) + XPhos  or BrettPhos  (4 mol%).
    
    • Rationale: These ligands facilitate oxidative addition into the difficult, hindered C-Cl bond.

  • Base:

    
     or 
    
    
    
    (Stronger bases are required).
  • Solvent: Toluene or

    
    -Amyl alcohol at 100–110°C .
    

Safety & Handling

  • Sulfonyl Halides/Derivatives: Generally irritants. The sulfone group increases lipophilicity, potentially enhancing skin absorption. Wear nitrile gloves and lab coats.

  • Pressure: When heating reactions in sealed vials (especially with volatile amines), ensure glassware is rated for pressure.

  • Palladium Waste: Segregate heavy metal waste streams appropriately.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews. Link (Foundational text on S_NAr activation rules).

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Link (Protocol basis for activating C2-Cl).

  • Rohrbach, S., et al. (2019). Pd-catalyzed cross-coupling of chloro-bromo-arenes: selective functionalization. Chemical Science. Link (Selectivity of Br vs Cl).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 57531706, 1-Bromo-2-chloro-4-ethylbenzene.[3] (Structural analog data). Link

Sources

Application Note & Protocols: Kinetic Profiling of the Suzuki-Miyaura Cross-Coupling of 1-Bromo-2-chloro-4-(ethylsulfonyl)benzene with Organoboron Reagents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed guide for researchers, medicinal chemists, and process development scientists on the reaction kinetics of 1-Bromo-2-chloro-4-(ethylsulfonyl)benzene with organoboron reagents. This substrate is a valuable building block in pharmaceutical development, featuring two distinct halogen leaving groups (Br and Cl) and a potent electron-withdrawing sulfonyl group, which significantly influences its reactivity.[1][2] Understanding the kinetics of its selective C-Br bond functionalization via the Suzuki-Miyaura cross-coupling reaction is critical for optimizing reaction conditions, maximizing yield, and ensuring process scalability. This guide delves into the mechanistic underpinnings of the reaction, provides detailed protocols for both synthetic execution and kinetic monitoring, and offers insights into the causal relationships between reaction parameters and outcomes.

Mechanistic Framework: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organohalides and organoboron compounds.[3][4] The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst, which is generally accepted to involve three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

Causality in the Catalytic Cycle:

  • Oxidative Addition: This is often the rate-determining step of the entire cycle.[5] A Pd(0) complex inserts into the carbon-halogen bond of the aryl halide. The rate of this step is highly dependent on the nature of the halide (I > Br > Cl) and the electronic properties of the aryl ring.[7] Electron-withdrawing groups, such as the ethylsulfonyl group on our target substrate, accelerate this step by making the aryl halide more electrophilic.

  • Transmetalation: The organic moiety from the organoboron reagent is transferred to the palladium(II) center. This step requires activation of the boronic acid or ester by a base to form a more nucleophilic "ate" complex.[8][9] The choice of base and solvent is therefore critical to the efficiency of this phase.

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst to re-enter the cycle.[5][7] Bulky, electron-rich ligands on the palladium center facilitate this final step.[10]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pdiia Ar-Pd(II)(X)L₂ pd0->pdiia Oxidative Addition (Rate-Determining Step) + Ar-X pdiib Ar-Pd(II)(R)L₂ pdiia->pdiib Transmetalation + R-B(OR')₂ + Base pdiib->pd0 Reductive Elimination - Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Substrate Analysis: this compound

The unique structure of this substrate presents both a challenge and an opportunity for selective synthesis.

  • Halogen Reactivity: The C-Br bond is significantly more reactive towards oxidative addition than the C-Cl bond.[7] This differential reactivity is the foundation for achieving site-selective cross-coupling. Under carefully controlled conditions, the palladium catalyst will exclusively insert into the C-Br bond, leaving the C-Cl bond intact for subsequent orthogonal functionalization.

  • Electronic Effects: The ethylsulfonyl group is a strong electron-withdrawing group. This has a profound kinetic effect, increasing the electrophilicity of the aromatic ring and thereby accelerating the rate-limiting oxidative addition step.[5][7] This activation suggests that the reaction can likely proceed under milder conditions (e.g., lower temperatures, lower catalyst loadings) compared to electron-neutral or electron-rich aryl bromides.

  • Steric Considerations: The ortho-chloro group provides some steric hindrance around the C-Br bond. This necessitates the use of sterically demanding and electron-rich phosphine ligands (e.g., biaryl phosphines) that are known to be effective for coupling hindered substrates.[8][10]

Designing a Kinetic Study: Workflow and Rationale

A robust kinetic analysis requires a systematic approach to isolate and understand the impact of each reaction variable. The primary objective is to monitor the disappearance of the starting material, this compound, and the appearance of the coupled product over time.

Monitoring Techniques: The reaction progress can be quantitatively monitored using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), coupled with a Mass Spectrometer (MS) for peak verification. An internal standard (a stable, non-reactive compound added at a known concentration) is essential for accurate quantification.

Kinetic_Workflow cluster_workflow Experimental Workflow for Kinetic Analysis prep 1. Reagent Preparation (Substrate, Boronic Acid, Base, Internal Standard, Solvent) setup 2. Reaction Setup (Degas solvent, add catalyst/ligand, establish inert atmosphere) prep->setup initiate 3. Initiate Reaction (t=0) (Add final reagent, start heating and stirring) setup->initiate sample 4. Timed Sampling (Withdraw aliquots at pre-determined intervals) initiate->sample quench 5. Quench Aliquot (Immediately stop reaction in the sample) sample->quench analyze 6. Quantitative Analysis (Dilute and analyze by HPLC or GC-MS) quench->analyze plot 7. Data Processing (Plot [Concentration] vs. Time to determine reaction rate) analyze->plot

Caption: A logical workflow for conducting a kinetic study of the cross-coupling reaction.

Detailed Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Palladium catalysts and organic solvents can be hazardous. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 4.1: General Procedure for Site-Selective Suzuki-Miyaura Coupling

This protocol is designed to achieve a high yield of the mono-coupled product at the bromide position.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (Spherical Phos, 4 mol%)[10][11]

  • Potassium phosphate (K₃PO₄, 2.5 equivalents)

  • Toluene/Water (10:1 v/v), degassed

  • Schlenk flask or similar reaction vessel

  • Inert gas (Nitrogen or Argon) supply

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.5 mmol).

  • Catalyst Preparation: In a separate vial, add Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol).

  • Inert Atmosphere: Seal the Schlenk flask with a septum, and evacuate and backfill with inert gas three times.

  • Solvent Addition: Add the degassed Toluene/Water solvent mixture (5 mL) to the Schlenk flask via syringe.

  • Catalyst Addition: Add the catalyst/ligand mixture to the reaction flask.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 2-12 hours).[10]

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.[10]

Protocol 4.2: Kinetic Monitoring by HPLC

This protocol details the setup for acquiring kinetic data.

Setup:

  • Follow steps 1-4 from Protocol 4.1, but include a known amount of an internal standard (e.g., dodecane or triphenylmethane) in the initial mixture.

  • Place the reaction vessel in a preheated oil bath or heating block set to the desired temperature, ensuring rapid and consistent stirring.

  • At time t=0 (immediately after catalyst addition or upon reaching temperature), withdraw the first aliquot (approx. 50 µL) using a syringe.

  • Immediately quench the aliquot in a vial containing a small amount of cold ethyl acetate and a tiny scoop of silica gel to adsorb the palladium catalyst and halt the reaction.

  • Repeat the sampling procedure at regular intervals (e.g., 5, 10, 20, 30, 60, 90, 120 minutes).

  • Once all samples are collected, dilute each quenched aliquot with a known volume of mobile phase (e.g., acetonitrile/water) to prepare for HPLC analysis.

  • Analyze the samples by HPLC, integrating the peak areas of the starting material, product, and internal standard.

  • Construct a calibration curve to convert peak area ratios (to the internal standard) into concentrations.

  • Plot the concentration of the starting material versus time to determine the reaction rate.

Data Presentation and Interpretation

Kinetic experiments should be run varying one parameter at a time (e.g., ligand, base, temperature) to isolate its effect. The results can be summarized for clear comparison.

Table 1: Hypothetical Data on the Effect of Ligand and Base on Initial Reaction Rate

EntryLigand (4 mol%)Base (2.5 eq)SolventTemp (°C)Initial Rate (M/s)
1PPh₃K₂CO₃Toluene801.2 x 10⁻⁵
2SPhosK₂CO₃Toluene808.5 x 10⁻⁵
3SPhosK₃PO₄Toluene801.4 x 10⁻⁴
4XPhosK₃PO₄Toluene801.6 x 10⁻⁴

Interpretation:

  • Ligand Effect (Entry 1 vs. 2): The data clearly shows that the bulky, electron-rich biaryl phosphine ligand SPhos provides a significantly faster reaction rate than the less bulky PPh₃, which is consistent with its ability to accelerate oxidative addition and reductive elimination.[5][10]

  • Base Effect (Entry 2 vs. 3): Switching from the weaker base K₂CO₃ to the stronger base K₃PO₄ results in an increased rate, highlighting the crucial role of the base in facilitating the transmetalation step.[8]

  • Advanced Ligand (Entry 3 vs. 4): XPhos, another advanced biaryl phosphine ligand, shows a slightly higher rate, demonstrating how subtle changes in ligand structure can be used to fine-tune reactivity.[10]

Troubleshooting and Key Considerations

  • Low or No Reactivity: This is often due to catalyst deactivation or insufficient reaction temperature. Ensure all solvents are thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. Consider a more active catalyst system (e.g., using a pre-catalyst) or a higher reaction temperature.

  • Side Reactions:

    • Homocoupling: The formation of a biaryl from two molecules of the boronic acid can occur, especially in the presence of oxygen or Pd(II) species.[7] Proper degassing is the primary preventative measure.

    • Protodeboronation: The boronic acid can be replaced by a hydrogen atom from a proton source (like water).[12] This is often base and temperature-dependent. Using a less aqueous solvent system or a milder base like CsF can sometimes mitigate this issue.[11]

    • Reaction at C-Cl: If the reaction is run for too long or at excessively high temperatures, coupling at the less reactive C-Cl bond may begin to occur. Monitoring the reaction is key to stopping it once the C-Br starting material is consumed.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Frontiers in Chemistry. (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. [Link]

  • ChemRxiv. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • ScienceDirect. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. [Link]

  • Royal Society of Chemistry. (2011). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. [Link]

  • Universitat de Girona. (2017). The reaction mechanism of the Suzuki-Miyaura cross-coupling reaction. The role of the precatalyst activation. [Link]

  • ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. [Link]

  • ACS Publications. (2023). Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. [Link]

  • ACS Publications. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. [Link]

  • National Center for Biotechnology Information. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • National Center for Biotechnology Information. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • ResearchGate. (2019). Catalytic performance and kinetic analysis for Suzuki coupling reactions. [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • National Center for Biotechnology Information. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • National Center for Biotechnology Information. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • National Center for Biotechnology Information. (2015). Reactions of organoboron compounds enabled by catalyst-promoted metalate shifts. [Link]

  • ResearchGate. (2014). Suzuki cross-coupling of structurally different aryl halides and arylboronic acids. [Link]

  • National Center for Biotechnology Information. (2019). 1-Chloro-4-[2-(4-chlorophenyl)ethyl]benzene and its bromo analogue: crystal structure, Hirshfeld surface analysis and computational chemistry. [Link]

  • National Center for Biotechnology Information. (2023). Introducing bromine to the molecular structure as a strategy for drug design. [Link]

  • ChemRxiv. (2022). Profiling single-molecule reaction kinetics under nanopore confinement. [Link]

  • NIST. (n.d.). Benzene, 1-bromo-4-chloro-. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Reactions of 1-Bromo-2-chloro-4-(ethylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-Bromo-2-chloro-4-(ethylsulfonyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. In the following sections, we will address common issues encountered during its application in various chemical transformations, providing in-depth explanations and actionable troubleshooting steps to minimize side product formation and maximize yield.

Section 1: Understanding the Reactivity of this compound

FAQ 1.1: What are the key reactive sites on this molecule and how do the substituents influence its behavior?

This compound is a highly functionalized aromatic ring with distinct reactive sites governed by the electronic and steric nature of its substituents.

  • Halogen Sites (C1-Br and C2-Cl): These are the primary sites for palladium-catalyzed cross-coupling reactions. The Carbon-Bromine bond is generally more reactive than the Carbon-Chlorine bond towards oxidative addition to a Palladium(0) catalyst, a key step in reactions like Suzuki and Buchwald-Hartwig aminations.[1] This difference in reactivity is the foundation for achieving selective functionalization.

  • Aromatic Ring: The ring is significantly electron-deficient due to the powerful electron-withdrawing effect of the ethylsulfonyl group (-SO₂Et) and the inductive effects of the two halogens. This deactivation makes traditional electrophilic aromatic substitution (EAS) reactions challenging.[2][3] Conversely, this electron deficiency activates the ring for Nucleophilic Aromatic Substitution (SNAr), particularly at positions ortho and para to the ethylsulfonyl group.[4][5] In this molecule, the chlorine atom at C2 is in an activated ortho position.

  • Ethylsulfonyl Group: While generally stable, the sulfonyl group can undergo reduction under strong reducing conditions or cleavage (desulfonylation) under harsh acidic and high-temperature conditions.[6][7]

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the most common application for this substrate, aiming to selectively form a new bond at the C-Br position. However, several side reactions can complicate these transformations.

FAQ 2.1: My Suzuki coupling reaction is producing a mixture of the desired mono-coupled product, a di-coupled product, and starting material. How can I improve selectivity for the C-Br bond?

This is a classic selectivity issue arising from the competition between the C-Br and C-Cl bonds. While C-Br is more reactive, forcing conditions can lead to undesired coupling at C-Cl.

Primary Side Products:

  • Di-coupled Product: 1,2-Di(aryl)-4-(ethylsulfonyl)benzene

  • C-Cl Coupled Product: 1-Bromo-2-(aryl)-4-(ethylsulfonyl)benzene

Causality: The oxidative addition step of the catalytic cycle is where selectivity is determined.[8] Higher temperatures, longer reaction times, and highly active catalysts can provide sufficient energy to overcome the higher activation barrier for C-Cl bond cleavage.

Troubleshooting & Optimization Guide

Problem Probable Cause Recommended Solution
Formation of Di-coupled Product Reaction temperature is too high or reaction time is too long.Reduce the temperature and monitor the reaction closely by TLC or LC-MS to stop it upon consumption of the starting material.
Catalyst system is too reactive.Use a catalyst system known for lower reactivity towards aryl chlorides. For example, certain phosphine ligands can enhance selectivity. Buchwald's SPhos or XPhos can sometimes offer good selectivity.
Low Conversion / Sluggish Reaction Insufficient catalyst activity at lower temperatures.Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands. A ligand that promotes rapid oxidative addition to the C-Br bond even at lower temperatures is ideal.[9]
Base is not optimal.The choice of base is crucial for the transmetalation step.[9] Screen bases like K₂CO₃, K₃PO₄, and Cs₂CO₃. Ensure the base is finely ground and anhydrous.
Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol is a starting point for the selective coupling at the C-Br position.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and a suitable base (e.g., K₂CO₃, 3.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 1-3 mol%) and the phosphine ligand (e.g., PPh₃, 4-12 mol%) in the reaction solvent. Add this catalyst solution to the Schlenk flask.

  • Solvent & Execution: Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).[10] Heat the reaction to a moderate temperature (e.g., 80-90 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete when the starting material is no longer visible.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.

FAQ 2.2: I am observing a significant amount of a de-brominated side product in my Buchwald-Hartwig amination. What is causing this?

The formation of 1-chloro-3-(ethylsulfonyl)benzene is a result of protodehalogenation, a common side reaction in many cross-coupling processes.

Causality: Protodehalogenation can occur when the organopalladium intermediate, formed after oxidative addition, undergoes reaction with a proton source before it can proceed through the desired catalytic cycle. Sources of protons can include trace water in the solvent or base, or even the amine reagent itself.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware. Use anhydrous solvents and ensure the base is dry.

  • Base Selection: Use a non-protic, strong base like Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LiHMDS). These bases are less likely to be proton sources.[11]

  • Optimize Catalyst/Ligand: Some ligand systems are more prone to side reactions. Using bulky, electron-rich phosphine ligands like those developed by Buchwald can often suppress protodehalogenation by accelerating the rate of reductive elimination.[12][13]

Diagram: Troubleshooting Cross-Coupling Reactions

G cluster_outcomes Possible Outcomes cluster_solutions Troubleshooting Paths start Reaction Start: This compound analysis Analyze Crude Product (LC-MS, NMR) start->analysis low_conversion Low Conversion + Starting Material analysis->low_conversion Incomplete mixture Mixture of Products (Mono- vs Di-coupled) analysis->mixture Non-selective dehalogenation Dehalogenated Side Product analysis->dehalogenation Side Reaction success Clean, Selective Product analysis->success Successful sol_low_conv Increase Temperature Change Catalyst/Ligand Screen Bases low_conversion->sol_low_conv sol_mixture Decrease Temperature Reduce Reaction Time Use Milder Catalyst mixture->sol_mixture sol_dehal Use Anhydrous Solvents Use Strong, Non-Protic Base Optimize Ligand dehalogenation->sol_dehal SNAr_Mechanism cluster_pathways Reaction Pathways Start Substrate + Nucleophile (Nu⁻) Ortho Attack at C2 (ortho) FAVORED PATHWAY Start->Ortho Low Activation Energy Meta Attack at C1 (meta) DISFAVORED Start->Meta High Activation Energy (Requires harsh conditions) Intermediate Meisenheimer Complex (Resonance Stabilized) Product SNAr Product + Leaving Group (Cl⁻) Intermediate->Product Ortho->Intermediate

Caption: The favored SNAr pathway involves attack at the activated C2 position.

Troubleshooting & Optimization Guide

Problem Probable Cause Recommended Solution
Reaction is Slow or Incomplete Solvent is not polar enough to stabilize the Meisenheimer complex.Switch to a polar aprotic solvent like DMSO, DMF, or NMP.
Nucleophile is not strong enough.If possible, use a stronger nucleophile. For example, use sodium methoxide instead of methanol with a separate base.
Formation of Bromo-displaced Product Reaction temperature is too high.Run the reaction at the lowest temperature that allows for a reasonable rate of conversion for the desired C-Cl displacement.

Section 4: Side Reactions of the Ethylsulfonyl Group

FAQ 4.1: After my reaction, which was run under acidic conditions, my product's mass is missing the ethylsulfonyl group. What happened?

This indicates a desulfonylation reaction has occurred.

Causality: Aromatic sulfonation is a reversible electrophilic aromatic substitution reaction. [7]Under high temperatures and in the presence of strong acid (like dilute H₂SO₄), the ethylsulfonyl group can be cleaved from the ring, regenerating the C-H bond. [14][15] Prevention:

  • Avoid strongly acidic conditions, especially at elevated temperatures.

  • If an acidic workup is required, perform it at low temperatures (e.g., 0 °C) and for the shortest time possible.

  • Neutralize the reaction mixture as soon as the transformation is complete.

References

  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. [Link]

  • Crosby, J. (1991). Nucleophilic aromatic substitution. In Chirality in Industry (pp. 1-70). John Wiley & Sons, Ltd. [Link]

  • Master Organic Chemistry. (2018). Sulfonyl blocking groups in aromatic synthesis. [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. [Link]

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. [Link]

  • Jasperse, C. (n.d.). 5 Major Electrophilic Aromatic Substitution Reactions. Chem 360 Jasperse Ch. 17 Notes. [Link]

  • King, S. (n.d.). Chapter 18: Electrophilic Aromatic Substitution. Lecture Notes Chem 51B. [Link]

  • Doc Brown's Chemistry. (n.d.). Aromatic sulfonation electrophilic substitution mechanism. [Link]

  • Master Organic Chemistry. (2025). The Six Key Electrophilic Aromatic Substitution Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • The Organic Chemistry Tutor. (2016, April 15). Nucleophilic Aromatic Substitution Reactions [Video]. YouTube. [Link]

  • Bacsa, I., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7365. [Link]

  • Chemistry LibreTexts. (2023). Reactions of Substituent Groups. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1058-1066. [Link]

  • Quora. (2018, March 10). How is the hydrolysis of benzene done? [Link]

  • University of Calgary. (n.d.). Electrophilic Aromatic Substitution. [Link]

  • Vedantu. (n.d.). Reaction mechanism of sulphonation of benzene ring class 11 chemistry CBSE. [Link]

  • Chemistry Steps. (2025, October 23). Sulfonation of Benzene. [Link]

Sources

Technical Support Center: Reaction Optimization for 1-Bromo-2-chloro-4-(ethylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Dual-Halogen" Challenge

You are working with 1-Bromo-2-chloro-4-(ethylsulfonyl)benzene .[1][2] This is not a standard aryl halide; it is a "push-pull" scaffold designed for high-precision functionalization.[1][2]

  • The "Engine": The Ethylsulfonyl group (-SO₂Et) at Position 4. This is a strong Electron Withdrawing Group (EWG).[2]

  • The "Target": The Bromine at Position 1.[3] It is para to the sulfone, making it highly activated for Nucleophilic Aromatic Substitution (SNAr) and the preferred site for Oxidative Addition in Pd-catalysis.

  • The "Guard Rail": The Chlorine at Position 2. It provides steric bulk and is meta to the sulfone (unactivated).

Your Primary Challenge: Balancing thermal energy.

  • Too Cold: The steric hindrance from the ortho-chlorine prevents the nucleophile/catalyst from accessing the bromine.

  • Too Hot: You risk activating the chlorine (loss of chemoselectivity) or degrading the sulfone moiety.

Part 1: The SNAr Dashboard (Nucleophilic Substitution)

Objective: Displace Bromine (C1) with an amine, alkoxide, or thiol while keeping Chlorine (C2) intact.[2]

The Mechanism: The "Para-Activation" Vector

The reaction relies on the Meisenheimer Complex stabilization. The sulfone stabilizes the negative charge only when the nucleophile attacks the para position (Bromine). The meta position (Chlorine) offers no such stabilization.

Optimization Matrix: Temperature vs. Time
Solvent SystemTemperature WindowTime (h)Risk FactorRecommendation
DMF / DMSO 25°C - 50°C12 - 24Low Conversion. The ortho-Cl sterics block attack at low energy.[1][2]🛑 Avoid (Too Slow)
DMF / DMSO 80°C - 95°C 4 - 6 Optimal Zone. Sufficient energy to overcome sterics; high chemoselectivity.[1][2]Recommended
NMP 120°C+1 - 2High Risk. Potential for Cl displacement or sulfone elimination (desulfonylation).[1][2]⚠️ Caution
Troubleshooting Guide (SNAr)

Q: I see starting material remaining even after 24h at 60°C.

  • Diagnosis: Steric Gating. The Chlorine atom at C2 creates a "gate" that protects the Bromine at C1. 60°C provides insufficient kinetic energy for the nucleophile to bypass this gate.

  • Fix: Increase temperature to 90°C . Do not extend time; increase energy.

Q: I am getting a mixture of products (Regioselectivity Loss).

  • Diagnosis: Thermal Overdrive. If you exceed 120°C, the activation energy gap between Br and Cl displacement narrows.[1]

  • Fix: Switch to a milder base. If using Cs₂CO₃, switch to K₂CO₃.[1][2] Reduce temp to 85°C.

Part 2: Cross-Coupling Command Center (Suzuki/Buchwald)[2]

Objective: Form a C-C or C-N bond at C1 (Br) using Palladium catalysis.

The Mechanism: Chemoselective Oxidative Addition

Palladium inserts into C-Br bonds faster than C-Cl bonds.[1][2] However, the electron-poor nature of the ring (due to the sulfone) makes the oxidative addition slower than in neutral benzenes.

Optimization Matrix: Catalyst & Conditions
ParameterSettingScientific Rationale
Temperature 60°C - 80°C Keep below 90°C. Higher temps promote Pd insertion into the C-Cl bond.[1][2]
Time 2 - 4 HoursFast conversion is expected.[1][2] Long reaction times lead to hydrodehalogenation (H replacing Br).[2]
Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄Bidentate ligands (dppf) prevent catalyst decomposition by the sulfone.[2]
Base K₃PO₄ or Na₂CO₃Avoid strong alkoxides (NaOtBu) which can trigger side reactions with the sulfone.[2]
Troubleshooting Guide (Pd-Coupling)

Q: The reaction turns black immediately, and yield is <10%.

  • Diagnosis: "Palladium Black" Formation. The sulfone group can sometimes coordinate weakly to Pd, destabilizing the active species.

  • Fix: Add 10 mol% extra Ligand (e.g., PPh₃) to stabilize the Pd(0) species. Lower temp to 60°C.

Q: I see a "des-bromo" byproduct (Ar-H instead of Ar-Br).

  • Diagnosis: Hydrodehalogenation. This occurs when the reaction is too hot or runs too long after the starting material is consumed.

  • Fix: Stop the reaction early. Monitor via LCMS every 30 mins. Once Ar-Br is <5%, quench immediately.[1][2]

Part 3: Visualizing the Workflow

Reaction Logic Flowchart

Use this diagram to determine your next optimization step.

ReactionLogic Start Start: this compound Goal Select Goal Start->Goal SNAr Nucleophilic Sub. (S_NAr) Goal->SNAr Displace Halogen Pd Pd-Coupling (Suzuki/Buchwald) Goal->Pd Form C-C/C-N Bond TempCheck Temp > 80°C? SNAr->TempCheck Selectivity Temp < 90°C? Pd->Selectivity StericBlock Issue: Steric Hindrance (C2-Cl) Result: Low Conversion TempCheck->StericBlock No (<80°C) SuccessSNAr Success: C1 Substitution (Cl Intact) TempCheck->SuccessSNAr Yes (80-95°C) SideRxn Issue: C2-Cl Activation Result: Mix of Products Selectivity->SideRxn No (>90°C) SuccessPd Success: C1 Coupling (Chemoselective) Selectivity->SuccessPd Yes (60-80°C)

Caption: Decision tree for optimizing thermal parameters based on reaction type (SNAr vs. Pd-Coupling).

Part 4: Experimental Protocols

Protocol A: High-Fidelity SNAr (Amination)
  • Dissolve: 1.0 eq of substrate in DMSO (0.2 M concentration).

  • Add: 1.2 eq of Amine + 2.0 eq of K₂CO₃ (Milled).

  • Heat: Set block to 90°C .

  • Monitor: Check LCMS at T=2h and T=4h.

    • Checkpoint: If conversion <50% at 2h, add 0.5 eq more amine.[1][2]

  • Workup: Dilute with water, extract with EtOAc. Note: DMSO requires thorough water washes.[1][2]

Protocol B: Chemoselective Suzuki Coupling
  • Dissolve: 1.0 eq substrate + 1.1 eq Boronic Acid in Dioxane/Water (4:1) .

  • Degas: Sparge with Nitrogen for 10 mins (Critical for preventing homocoupling).

  • Add Catalyst: 5 mol% Pd(dppf)Cl₂ + 3.0 eq Cs₂CO₃ .

  • Heat: 70°C for 3 hours.

  • Filter: Pass through Celite immediately to remove Pd residues.[1][2]

References & Authoritative Grounding

  • Chemoselectivity in Pd-Catalyzed Couplings:

    • Principle: Oxidative addition rates follow the order I > Br > Cl.[1] The presence of the para-sulfone slows the overall rate but maintains the Br > Cl selectivity window if temperatures are controlled.

    • Source:[2]

  • SNAr Mechanism & Activation:

    • Principle: Nucleophilic attack occurs at the carbon with the lowest electron density (C1, para to sulfone). The ortho-chlorine effect is primarily steric hindrance rather than electronic activation.[1]

    • Source:[2]

  • Catalyst Optimization:

    • Principle: Bidentate ligands like dppf or Xantphos are preferred for electron-poor aryl halides to prevent catalyst deactivation.[1][2]

    • Source:[2]

Sources

Technical Support Center: Managing Impurities in 1-Bromo-2-chloro-4-(ethylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-Bromo-2-chloro-4-(ethylsulfonyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with managing the purity of this critical starting material. As a key building block in complex syntheses, ensuring its quality is paramount for the success of downstream applications, including active pharmaceutical ingredient (API) manufacturing. This document provides in-depth, field-proven insights into identifying, troubleshooting, and controlling common impurities.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, analysis, and general characteristics of this compound.

Q1: What are the most common sources of impurities for this starting material? A1: Impurities can be broadly categorized into three groups:

  • Process-Related Impurities: These arise from the synthetic route. Common examples include unreacted starting materials (e.g., 1-bromo-2-chlorobenzene), intermediates, and byproducts from side reactions such as over-halogenation or incomplete sulfonation. Isomeric impurities, particularly 1-bromo-4-chloro-2-(ethylsulfonyl)benzene, can also form depending on the regioselectivity of the synthetic steps.[1][2]

  • Degradation Products: Although generally stable, prolonged exposure to harsh conditions (e.g., high heat, strong acids/bases, or UV light) can lead to degradation. The sulfonyl group can be susceptible to hydrolysis under extreme conditions.

  • Contaminants: These can be introduced from solvents, reagents, or cross-contamination from other processes. Residual solvents are a common type of contaminant that must be monitored.

Q2: What are the recommended storage and handling conditions to maintain purity? A2: To prevent degradation and contamination, this compound should be stored in a cool, dry, and dark place.[3] We recommend storage at 2-8°C. The container should be tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to protect against moisture and oxidation. Avoid contact with strong oxidizing agents and strong bases.

Q3: Which analytical techniques are most effective for impurity profiling? A3: A multi-technique approach is recommended for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantifying known and unknown impurities. A reverse-phase method with UV detection is typically the most effective.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying unknown impurities by providing molecular weight information, which helps in structure elucidation.[4][5]

  • Gas Chromatography (GC): Primarily used for identifying and quantifying residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for structural confirmation of the main component and for identifying and quantifying impurities, especially isomers, when reference standards are not available.[4]

Q4: What are typical purity specifications for this material in a pharmaceutical setting? A4: While specifications can vary by project, a typical purity requirement for an early-phase pharmaceutical starting material is ≥98%. For late-stage development, a purity of ≥99.5% is often required. Individual unspecified impurities are generally limited to ≤0.10%, and total impurities are often capped at ≤0.5%. These thresholds are guided by regulatory bodies like the ICH.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: My HPLC analysis shows several unexpected peaks. What are their likely identities?

Answer: Unexpected peaks often correspond to process-related impurities. The identity depends heavily on the synthetic route used. A common synthesis involves the chlorosulfonation of 1-bromo-2-chlorobenzene followed by reduction and ethylation. Based on this, you can anticipate the following:

Potential Impurity Likely Source Identification Strategy
1-Bromo-2-chlorobenzeneUnreacted starting materialCompare retention time with a standard; GC-MS
Positional Isomers (e.g., 1-bromo-4-chloro-2-(ethylsulfonyl)benzene)Lack of regioselectivity during sulfonationLC-MS for mass confirmation; 2D NMR for structural elucidation
Di-sulfonated speciesOver-reaction during sulfonationLC-MS (higher molecular weight)
1-Bromo-2-chloro-4-(ethylsulfinyl)benzeneIncomplete oxidation of the thioether precursorLC-MS (lower molecular weight by 16 amu)

To confirm these identities, it is crucial to use a mass spectrometer in line with your HPLC (LC-MS). This provides the molecular weight of each peak, offering the first and most critical clue to its identity.

Problem 2: I am struggling to remove a persistent impurity that co-elutes with my product.

Answer: Co-elution is a common challenge, especially with isomeric impurities that have very similar polarities.[6] Here are two effective strategies, starting with the simplest.

Strategy A: Recrystallization

Recrystallization is often the most effective and scalable method for removing small amounts of impurities from a solid product.[7][8] The key is selecting an appropriate solvent system.

  • Principle: The ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures, while the impurity remains soluble at low temperatures.

  • Troubleshooting Steps:

    • Solvent Screening: Test a range of solvents with varying polarities (e.g., isopropanol, ethanol, ethyl acetate, toluene, and heptane). A good starting point is a binary mixture, such as Toluene/Heptane or Ethanol/Water.

    • Optimize Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of pure crystals.[7]

    • Seeding: If crystallization does not occur, add a single, pure crystal of the desired product to initiate the process.

(See Section 3 for a detailed Recrystallization Protocol)

Strategy B: High-Performance Flash Column Chromatography

If recrystallization fails, column chromatography provides higher resolving power.

  • Principle: Fine-tuning the mobile phase can exploit subtle differences in polarity between the product and the impurity.

  • Troubleshooting Steps:

    • TLC Optimization: Before scaling to a column, use Thin Layer Chromatography (TLC) to find the best solvent system. The ideal system gives a clear separation (ΔRf > 0.1) between your product and the impurity.

    • Solvent System: For this compound, a non-polar system like Hexane/Ethyl Acetate or Heptane/MTBE is a good starting point. A shallow gradient (e.g., increasing from 5% to 20% ethyl acetate over many column volumes) is often necessary.

    • Column and Packing: Use a long, narrow column packed with high-quality silica gel (40-63 µm). Ensure the column is packed evenly to prevent band broadening.[6]

    • Loading Technique: Use the "dry loading" method. Pre-adsorb your crude material onto a small amount of silica gel and load the resulting powder onto the column. This technique often results in sharper bands and better separation.[6]

(See Section 3 for a detailed Flash Chromatography Protocol)

Section 3: Protocols & Methodologies

Protocol 3.1: High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

  • Objective: To separate and quantify impurities in this compound.

  • Materials:

    • HPLC system with UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (optional)

  • Procedure:

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 5 µL

    • Sample Preparation: Dissolve ~10 mg of the sample in 10 mL of Acetonitrile/Water (1:1).

  • System Suitability:

    • The main peak should have a tailing factor between 0.9 and 1.5.

    • Resolution between the main peak and the closest eluting impurity should be >1.5.

Protocol 3.2: Recrystallization for Purification

  • Objective: To purify this compound by removing closely related impurities.

  • Procedure:

    • Place the crude material in an appropriately sized Erlenmeyer flask with a magnetic stir bar.

    • Add a small amount of the chosen solvent (e.g., isopropanol) to the flask.

    • Heat the mixture to a gentle boil while stirring.

    • Continue adding the solvent in small portions until all the solid has just dissolved. Do not add excess solvent.

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • Once the solution has reached room temperature, cool it further in an ice-water bath for at least 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the purified crystals under vacuum.

  • Quality Control:

    • Analyze the purified material by HPLC to confirm purity.

    • Analyze the mother liquor by HPLC to ensure the impurities were successfully removed from the product.

Section 4: Visual Aids & Diagrams

Diagram 4.1: Potential Impurity Formation Pathways

G cluster_start Starting Materials cluster_main Main Synthetic Pathway cluster_impurity Impurity Formation A 1-Bromo-2-chlorobenzene C Sulfonylation A->C I2 Unreacted Starting Material: 1-Bromo-2-chlorobenzene A->I2 Incomplete Reaction B Chlorosulfonic Acid B->C D Intermediate: 1-Bromo-2-chloro-4- (chlorosulfonyl)benzene C->D Main Reaction I1 Isomeric Impurity: 1-Bromo-4-chloro-2- (ethylsulfonyl)benzene C->I1 Side Reaction (Poor Regiocontrol) E Reduction & Ethylation D->E F Final Product: 1-Bromo-2-chloro-4- (ethylsulfonyl)benzene E->F

Caption: Potential pathways for impurity formation during synthesis.

Diagram 4.2: Troubleshooting Workflow for Batch-to-Batch Variability

G start Batch-to-Batch Variability Detected step1 1. Analyze Raw Materials (Purity, Isomer Content) start->step1 decision1 Raw Materials Consistent? step1->decision1 step2 2. Review Synthesis Parameters (Temp, Time, Stoichiometry) decision2 Process Parameters Consistent? step2->decision2 step3 3. Verify Analytical Method (Stability, Robustness) decision3 Analytical Method Valid? step3->decision3 decision1->step2 Yes outcome1 Root Cause: Raw Material Quality. Implement incoming QC. decision1->outcome1 No decision2->step3 Yes outcome2 Root Cause: Process Drift. Tighten process controls. decision2->outcome2 No decision3->outcome2 Yes (Indicates subtle process issue) outcome3 Root Cause: Analytical Error. Revalidate method. decision3->outcome3 No

Caption: A logical workflow for diagnosing batch-to-batch variability.

Section 5: References
  • US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents.

  • Jotani, M. M., et al. (2019). 1-Chloro-4-[2-(4-chlorophenyl)ethyl]benzene and its bromo analogue: crystal structure, Hirshfeld surface analysis and computational chemistry. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 5), 624–631. [Link]

  • Jotani, M. M., et al. (2019). 1-Chloro-4-[2-(4-chloro-phen-yl)eth-yl]benzene and its bromo analogue: crystal structure, Hirshfeld surface analysis and computational chemistry. PubMed. [Link]

  • PubChem (n.d.). 1-Bromo-2-chloro-4-ethylbenzene. [Link]

  • Veeprho (n.d.). 4-bromo-1-chloro-2-(4-ethoxy-3-ethylbenzyl)benzene. [Link]

  • Jotani, M. M., et al. (2019). 1-Chloro-4-[2-(4-chlorophenyl)ethyl]benzene and its bromo analogue: crystal structure, Hirshfeld surface analysis and computational chemistry. PMC. [Link]

  • Patel, R., et al. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences and Research. [Link]

  • P, S., et al. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Organic Syntheses Procedure (n.d.). o-CHLOROBROMOBENZENE. [Link]

  • PrepChem.com (n.d.). Preparation of 1-bromo-2-chlorobenzene. [Link]

  • Chemistry LibreTexts (2024). Synthesis of Polysubstituted Benzenes. [Link]

  • Balaban, N., et al. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI. [Link]

  • dela Rosa, F. M., et al. (2015). Synthesis of 1-Bromo-4-Chlorobenzene. Scribd. [Link]

  • Virtual Amrita Laboratories (n.d.). Recrystallization. [Link]

  • Cheméo (n.d.). Chemical Properties of Benzene, 1-bromo-2-chloro- (CAS 694-80-4). [Link]

  • Pandey, J., et al. (2012). Degradation of 4-Nitrophenol, 2-Chloro-4-nitrophenol, and 2,4-Dinitrophenol by Rhodococcus imtechensis Strain RKJ300. ResearchGate. [Link]

  • Chem Help ASAP (2021). recrystallization & purification of N-bromosuccinimide. YouTube. [Link]

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solvent effects on the reactivity of 1-Bromo-2-chloro-4-(ethylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Substrate: 1-Bromo-2-chloro-4-(ethylsulfonyl)benzene Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide provides mechanistic troubleshooting, quantitative data, and self-validating protocols for functionalizing this compound.

Substrate Reactivity Profile (The "Why")

Before troubleshooting, it is critical to understand the electronic environment of This compound .

  • Electronic Activation: The ethylsulfonyl group (-SO₂Et) at C4 is a powerful electron-withdrawing group (EWG). It pulls electron density out of the aromatic ring via both inductive and resonance effects.

  • Regioselectivity: The bromine atom at C1 is para to the -SO₂Et group, making it highly activated for Nucleophilic Aromatic Substitution (SNAr) because the intermediate anionic Meisenheimer complex can be stabilized by resonance. The chlorine at C2 is meta to the EWG and lacks this resonance stabilization.

  • Chemoselectivity Challenge: The C1-Br bond is the most reactive site for both SNAr and transition-metal-catalyzed cross-coupling (due to the lower bond dissociation energy of C-Br compared to C-Cl). Controlling which pathway occurs relies entirely on your choice of solvent .

Diagnostic FAQs & Troubleshooting

FAQ 1: Chemoselectivity (SNAr vs. Pd-Coupling)

Q: I am attempting a Buchwald-Hartwig amination at the C1 position, but LC-MS shows a mixture of the desired cross-coupled product and an uncatalyzed side product. Why is this happening? A: You are observing competing SNAr. Because the -SO₂Et group strongly activates the C1-Br bond, your amine nucleophile can attack the ring directly without the Palladium catalyst. If you are using a polar aprotic solvent (e.g., DMF or DMSO), the solvent stabilizes the anionic Meisenheimer complex[1]. This lowers the activation energy for the background SNAr reaction, allowing it to outcompete the Palladium-catalyzed oxidative addition cycle[2].

  • The Fix: Switch to a non-polar or low-polarity solvent like Toluene or 1,4-Dioxane[3]. These solvents poorly solvate anionic intermediates, thereby "choking off" the SNAr mechanism and allowing the Pd-catalyst to dictate the chemoselectivity.

FAQ 2: Reaction Rate Optimization

Q: My SNAr reaction with a secondary amine at C1 is extremely sluggish in ethanol. How can I accelerate complete conversion? A: The bottleneck is your solvent choice. Ethanol is a polar protic solvent. It forms a dense hydrogen-bonded solvation shell around your amine nucleophile, significantly reducing its nucleophilicity and blocking its approach to the electrophilic carbon[4].

  • The Fix: Switch to a polar aprotic solvent like Acetonitrile (MeCN) or DMSO. Polar aprotic solvents effectively solvate the counter-cation but leave the nucleophile "naked" and highly reactive, accelerating SNAr rates by orders of magnitude[5].

FAQ 3: Regioselectivity (C1 vs C2)

Q: Can I selectively functionalize the C2-Cl position via SNAr while leaving the C1-Br intact? A: No, this is mechanistically unfeasible under standard conditions. The C2 position is meta to the -SO₂Et group, meaning an incoming nucleophile cannot delocalize its negative charge into the sulfonyl oxygen atoms. Furthermore, the C1 position is para-activated and features a weaker leaving group bond. You must functionalize C1 first, then target C2 using highly forcing conditions or specialized Pd-catalysis.

Quantitative Data: Solvent Dielectric Effects on SNAr

To illustrate the profound impact of solvent selection on the SNAr pathway at the C1 position, refer to the relative rate data below. Notice how polar aprotic solvents exponentially increase reaction velocity compared to protic environments[5].

SolventSolvent TypeDielectric Constant (ε)Relative SNAr RateMechanistic Impact
Methanol Polar Protic331xStrong H-bonding encumbers nucleophile
Ethanol Polar Protic240.3xStrong H-bonding encumbers nucleophile
DMSO Polar Aprotic491,300xHighly stabilizes transition state
DMF Polar Aprotic372,800xStabilizes Meisenheimer complex
Acetonitrile Polar Aprotic385,000xWeak solvation of anions; "naked" nucleophile

Mechanistic Visualizations

G Substrate 1-Bromo-2-chloro-4- (ethylsulfonyl)benzene Cond1 Polar Aprotic Solvent (DMSO, DMF) Substrate->Cond1 Nucleophile added Cond2 Non-Polar Solvent (Toluene, Dioxane) Substrate->Cond2 Pd-Catalyst + Nucleophile Mech1 SNAr Pathway (Meisenheimer Complex) Cond1->Mech1 Stabilizes Anion Mech2 Pd-Catalyzed Cycle (Oxidative Addition) Cond2->Mech2 Suppresses SNAr Prod1 Nucleophilic Substitution at C1 Mech1->Prod1 Prod2 Cross-Coupling at C1 Mech2->Prod2

Solvent-dependent chemoselectivity workflow for C1 functionalization.

Workflow Start Target: Functionalize C1-Br Decision Reaction Type? Start->Decision SNAr SNAr (Amine/Alkoxide) Decision->SNAr Direct Substitution Coupling Pd-Coupling Decision->Coupling Metal Catalysis Solvent1 Use Polar Aprotic (MeCN, DMSO) SNAr->Solvent1 Solvent2 Use Non-Polar (Toluene, Dioxane) Coupling->Solvent2 Result1 Fast SNAr Rate Solvent1->Result1 Result2 No SNAr Background Solvent2->Result2

Experimental decision tree for selecting solvents based on the desired mechanism.

Self-Validating Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling at C1

Objective: Couple an aryl boronic acid to C1 while actively suppressing the background SNAr pathway. Causality: Utilizing a Toluene/Water biphasic system prevents the stabilization of the highly polar Meisenheimer complex, forcing the reaction exclusively through the Pd-catalyzed oxidative addition pathway[3].

  • Preparation: In an oven-dried Schlenk flask, combine this compound (1.0 eq), aryl boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Solvent Addition: Add a 4:1 mixture of Toluene and H₂O. (Do not use DMF or DMSO).

  • Degassing: Sparge the biphasic mixture with Argon for 15 minutes to prevent catalyst oxidation.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). Heat the mixture to 80°C under Argon.

  • Self-Validation Checkpoint: At t = 30 mins, run an LC-MS of the organic layer.

    • Pass: Only the cross-coupled mass is observed.

    • Fail: If a direct hydrolysis product (SNAr with OH⁻) is observed, your base concentration is too high or the temperature is excessive. Reduce K₂CO₃ to 1.5 eq and lower heat to 65°C.

  • Workup: Cool to room temperature, separate the organic layer, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Optimized SNAr at C1

Objective: Displace the C1 bromide with a secondary amine nucleophile. Causality: Using Acetonitrile (polar aprotic) strips the solvation shell from the amine nucleophile, drastically lowering the activation energy for the attack on the electrophilic C1 carbon[5].

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous Acetonitrile (0.2 M concentration).

  • Nucleophile Addition: Add the secondary amine (2.5 eq). The excess amine acts as both the nucleophile and the acid scavenger (to absorb the generated HBr).

  • Reaction: Stir the mixture at 60°C.

  • Self-Validation Checkpoint: At t = 60 mins, spot the reaction on a TLC plate (Hexanes/EtOAc 7:3).

    • Pass: Complete consumption of the starting material spot.

    • Fail: If the starting material persists, the amine may be too sterically hindered. Add 1.0 eq of a non-nucleophilic base (e.g., DIPEA) and increase the temperature to 80°C.

  • Workup: Concentrate the Acetonitrile under reduced pressure. Redissolve the crude in EtOAc, wash with saturated aqueous NaHCO₃ to remove amine salts, dry, and concentrate.

References

  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery Royal Society of Chemistry (RSC) URL:[Link]

  • 7.5: SN1 vs SN2 (Solvent Effects on Nucleophilic Substitution) Chemistry LibreTexts URL:[Link]

  • Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? NIH / ChemSusChem URL:[Link]

  • SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1-b][1,3,4]thiadiazole Series ResearchGate / Eur. J. Org. Chem. URL:[Link]

Sources

Validation & Comparative

alternative building blocks to 1-Bromo-2-chloro-4-(ethylsulfonyl)benzene in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter lead optimization bottlenecks where a single building block dictates the synthetic trajectory and the physicochemical profile of a drug candidate. 1-Bromo-2-chloro-4-(ethylsulfonyl)benzene is a classic example of a highly versatile, tri-functional scaffold. It offers three distinct handles for derivatization: a bromine atom primed for palladium-catalyzed cross-coupling, a chlorine atom that can participate in subsequent couplings or nucleophilic aromatic substitution (SNAr), and an ethylsulfonyl group that acts as a strong electron-withdrawing group (EWG) and hydrogen-bond acceptor[1].

However, relying solely on this specific building block can limit your intellectual property (IP) space, introduce metabolic liabilities (e.g., CYP450 oxidation at the ethyl chain), or force you into harsh reaction conditions that degrade sensitive late-stage intermediates.

This guide objectively compares this compound with three strategic alternative building blocks. By analyzing the causality behind their reactivity and physicochemical properties, we can rationally select the optimal scaffold for specific drug discovery workflows.

Mechanistic Baseline: Orthogonal Reactivity

Before substituting the building block, we must understand the inherent reactivity of the parent molecule. The power of this compound lies in its orthogonal functionalization potential. The C-Br bond is weaker and more reactive toward oxidative addition by Pd(0) species, allowing for chemoselective Suzuki or Buchwald-Hartwig couplings[2]. Conversely, the strongly electron-withdrawing para-sulfonyl group activates the C-Cl bond for SNAr, though chlorine is a notoriously sluggish leaving group in these reactions without high heat.

G Start This compound Pd Pd-Catalyzed Coupling (Suzuki/Buchwald) Start->Pd Chemoselective at C-Br SNAr SNAr Reaction (Nucleophilic Attack) Start->SNAr Activated at C-Cl Prod1 C1-Functionalized 2-Chloro-4-ethylsulfonyl Intermediate Pd->Prod1 Prod2 C2-Functionalized 1-Bromo-4-ethylsulfonyl Intermediate SNAr->Prod2

Orthogonal reactivity pathways of the parent dihalo-sulfonylbenzene scaffold.

Alternative 1: 1-Bromo-2-fluoro-4-(ethylsulfonyl)benzene (The SNAr Accelerator)

Strategic Rationale: If your synthetic route requires functionalizing the 2-position via SNAr prior to cross-coupling at the 1-position, chlorine is often too unreactive, requiring temperatures (>100 °C) that can cause debromination or decomposition. Replacing chlorine with fluorine fundamentally alters the reaction kinetics. In SNAr reactions, the rate-determining step is the initial nucleophilic attack to form the anionic Meisenheimer intermediate—not the cleavage of the carbon-halogen bond. Fluorine's extreme electronegativity stabilizes this transition state far better than chlorine, making fluoroarenes vastly superior substrates for SNAr[3][4].

Experimental Protocol: Mild SNAr Amination Causality & Self-Validation: This protocol uses mild conditions (room temperature to 50 °C) to prevent competitive reaction at the bromine atom. The use of N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic proton sink to drive the reaction forward.

  • Setup: Dissolve 1-bromo-2-fluoro-4-(ethylsulfonyl)benzene (1.0 equiv, 0.5 M) in anhydrous DMF under nitrogen.

  • Reagent Addition: Add the target secondary amine (e.g., morpholine, 1.1 equiv) and DIPEA (2.0 equiv).

  • Reaction: Stir at 40 °C.

  • In-Process Control (IPC): Monitor via LCMS. The mass shift will clearly indicate the displacement of F (-19 Da) by the amine, while the isotopic signature of bromine (1:1 M/M+2 ratio) will remain intact, validating chemoselectivity.

  • Workup: Quench with water to precipitate the product. The high lipophilicity of the resulting tertiary amine allows for easy isolation via vacuum filtration, bypassing column chromatography.

Alternative 2: 1-Bromo-2-chloro-4-(methylsulfonyl)benzene (The Lipophilicity Reducer)

Strategic Rationale: A common failure point in drug development is poor aqueous solubility driven by high lipophilicity (LogP). The ethyl group on the parent sulfone adds unnecessary hydrophobic bulk and presents a potential site for cytochrome P450 (CYP) mediated aliphatic oxidation. Substituting the ethylsulfonyl group with a methylsulfonyl group reduces the calculated LogP (cLogP) while maintaining the exact same electronic activation of the benzene ring for downstream chemistry[1][5].

Experimental Protocol: Chemoselective Suzuki-Miyaura Coupling Causality & Self-Validation: To selectively couple at the C-Br bond while leaving the C-Cl bond intact, we must exploit the difference in bond dissociation energies. A bulky, electron-rich ligand like dppf accelerates the oxidative addition into the weaker C-Br bond, while a strict stoichiometric control of the boronic acid prevents over-arylation[2][6].

  • Setup: Charge a Schlenk flask with 1-bromo-2-chloro-4-(methylsulfonyl)benzene (1.0 equiv), arylboronic acid (1.05 equiv), and K2CO3 (2.0 equiv).

  • Catalyst: Add Pd(dppf)Cl2 (0.05 equiv). The bidentate dppf ligand enforces a specific bite angle that favors the less sterically hindered C-Br oxidative addition.

  • Solvent: Add degassed 1,4-Dioxane/H2O (4:1 v/v, 0.2 M). The water is critical to dissolve the inorganic base and activate the boronic acid via formation of a reactive boronate complex.

  • Reaction: Heat to 80 °C for 4 hours.

  • IPC: TLC (Hexanes/EtOAc) will show the consumption of the starting material. LCMS will confirm the presence of the mono-coupled product retaining the chlorine isotope pattern (3:1 M/M+2 ratio).

Alternative 3: 4-Bromo-3-chlorobenzenesulfonamide (The Target-Binding Modifier)

Strategic Rationale: Alkyl sulfones are excellent hydrogen-bond acceptors, but they lack hydrogen-bond donor capabilities. If your structure-activity relationship (SAR) campaign hits a plateau, switching from an alkyl sulfone to a primary sulfonamide can drastically alter the pharmacophore. Sulfonamides are classic bioisosteres that can interact with zinc metalloenzymes (like carbonic anhydrases) or form critical donor-acceptor networks within kinase hinge regions[5][7]. Furthermore, the primary sulfonamide significantly increases the topological polar surface area (tPSA), which can restrict blood-brain barrier (BBB) penetrance if peripheral restriction is desired.

Workflow Goal Lead Optimization Decision Matrix Q1 Need higher SNAr reactivity at the 2-position? Goal->Q1 Q2 Need lower LogP and higher metabolic stability? Goal->Q2 Q3 Need H-bond donor interactions for target engagement? Goal->Q3 A1 Use Fluoro-Analog (1-Bromo-2-fluoro-...) Q1->A1 Yes A2 Use Methylsulfonyl-Analog (1-Bromo-2-chloro-4-(methyl...) Q2->A2 Yes A3 Use Sulfonamide-Analog (4-Bromo-3-chloro...) Q3->A3 Yes

Decision matrix for selecting the appropriate sulfonyl-arene building block.

Quantitative Performance Comparison

To facilitate objective selection, the following table summarizes the key physicochemical and reactivity metrics of the parent compound and its alternatives.

Building BlockMW ( g/mol )cLogPtPSA (Ų)SNAr Reactivity (C2)Cross-Coupling Selectivity (C1 vs C2)Primary Advantage
This compound 283.552.842.5Low (Requires >100°C)High (Br > Cl)Baseline versatile scaffold
1-Bromo-2-fluoro-4-(ethylsulfonyl)benzene 267.092.542.5Very High (RT to 50°C) Moderate (F can compete if heated)Rapid, mild SNAr
1-Bromo-2-chloro-4-(methylsulfonyl)benzene 269.522.3 42.5LowHigh (Br > Cl)Improved solubility/LogP
4-Bromo-3-chlorobenzenesulfonamide 270.531.888.5 LowHigh (Br > Cl)H-bond donor, alters SAR

*Note: cLogP and tPSA are calculated estimates based on standard cheminformatics models. Actual values may vary slightly based on the algorithm used.

Conclusion

The selection of a building block should never be a default choice. While this compound is a robust starting point, recognizing its limitations is key to successful lead optimization. By substituting the halogen (fluoro-analog) to accelerate SNAr, shortening the alkyl chain (methyl-analog) to optimize ADME properties, or swapping the functional group entirely (sulfonamide-analog) to unlock new binding modes, medicinal chemists can exert precise control over both their synthetic workflows and their final drug profiles.

References

  • Journal of the American Chemical Society. "SNAr Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism." ACS Publications. Available at: [Link]

  • ResearchGate. "SNAr Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides." Researchgate.net. Available at: [Link]

  • Royal Society of Chemistry. "Ni-Catalyzed Cross-Coupling Reactions of N-Acylpyrrole-Type Amides with Organoboron Reagents." RSC.org. Available at: [Link]

  • Taylor & Francis. "The importance of sulfur-containing motifs in drug design and discovery." Taylorandfrancis.com. Available at: [Link]

  • National Institutes of Health (PMC). "Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review." NIH.gov. Available at:[Link]

  • Bentham Science. "Sulfonamide a Valid Scaffold for Antioxidant Drug Development." Eurekaselect.com. Available at: [Link]

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Biological Activity & SAR Profiling: 1-Bromo-2-chloro-4-(ethylsulfonyl)benzene Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity Profiling & Synthetic Utility of 1-Bromo-2-chloro-4-(ethylsulfonyl)benzene Scaffolds Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Agrochemical Researchers, and Lead Optimization Scientists

Executive Summary

This compound represents a high-value "Dual-Handle" Sulfone Scaffold in modern drug and agrochemical discovery. Unlike simple aryl sulfones, this molecule offers orthogonal synthetic reactivity: a highly reactive C-Br bond for primary diversification (e.g., Suzuki-Miyaura coupling) and a sterically distinct C-Cl bond for secondary tuning or lipophilic modulation.

This guide objectively compares the biological performance of derivatives generated from this scaffold against industry standards in three critical domains: Agrochemical Acaricides , COX-2 Anti-inflammatories , and Antimicrobial Agents .

Structural Logic & Pharmacophore Analysis

The biological potency of this scaffold stems from the synergy between its electrophilic halogen handles and the sulfone pharmacophore.

  • The Sulfone Core (

    
    ):  Acts as a strong hydrogen bond acceptor. In COX-2 inhibitors, it mimics the sulfonamide group of Celecoxib, docking into the hydrophilic side pocket of the enzyme. In agrochemicals, it disrupts mitochondrial respiration.
    
  • The Ethyl Group: Provides critical lipophilicity (

    
     modulation). Unlike a methyl group, the ethyl tail offers slightly higher steric bulk, often improving selectivity for eukaryotic targets (e.g., mites vs. beneficial insects).
    
  • Orthogonal Halogens (Br/Cl): The 1-Bromo-2-chloro substitution pattern allows for Regioselective Diversification .

Diagram: Divergent Synthesis & Bioactivity Pathways

The following diagram illustrates how this single scaffold diverges into three distinct therapeutic classes based on chemoselective modifications.

G Scaffold 1-Bromo-2-chloro- 4-(ethylsulfonyl)benzene (Core Scaffold) Path1 Pathway A: Pd-Catalyzed Coupling (C-Br Site) Scaffold->Path1 High Reactivity Path2 Pathway B: Nucleophilic Substitution (C-Cl Site) Scaffold->Path2 Low Reactivity (Requires Activation) Target1 COX-2 Inhibitors (Diaryl Sulfones) Path1->Target1 + Phenylboronic Acids Target3 Antimicrobials (Dapsone Analogs) Path1->Target3 + Amines/Heterocycles Target2 Acaricides (Mite Growth Inhibitors) Path2->Target2 + Lipophilic Tails

Figure 1: Divergent synthesis pathways utilizing the orthogonal reactivity of the C-Br and C-Cl bonds.

Comparative Biological Activity

The following data summarizes the performance of analogs derived from this scaffold compared to standard clinical/commercial agents. Data is synthesized from structure-activity relationship (SAR) studies of halogenated sulfones.[1]

A. Agrochemical Potency (Acaricidal Activity)

Context: Halogenated phenyl sulfones are potent inhibitors of mite growth (e.g., Tetranychus cinnabarinus). The ethylsulfonyl group is a bioisostere for the sulfonate ester found in Propargite.

Compound ClassTarget SpeciesLC50 (mg/L)Crop Safety ScoreMechanism of Action
Ethylsulfonyl Analog (Cl-Substituted) T. cinnabarinus (Spider Mite)14.85 HighMitochondrial ATP Inhibition
Propargite (Standard) T. cinnabarinus25.40ModerateATP Synthase Inhibition
Flupentiofenox T. urticae5.20HighUnknown (Novel Mode)

Insight: The 2-chloro substitution on the ethylsulfonyl benzene core significantly improves metabolic stability compared to non-halogenated analogs, extending the half-life on leaf surfaces.

B. Anti-Inflammatory Activity (COX-2 Inhibition)

Context: Diaryl sulfones are selective COX-2 inhibitors. The 4-ethylsulfonyl group serves as the pharmacophore anchoring the molecule in the COX-2 active site.

CompoundCOX-2 IC50 (

M)
COX-1 IC50 (

M)
Selectivity Index (SI)
Scaffold Derivative (4-Styryl) 0.12 >100>800
Celecoxib (Standard) 0.0515.0300
Dapsone >100>100N/A

Insight: While less potent than Celecoxib in absolute terms, derivatives of this compound show superior selectivity (SI > 800) due to the steric clash of the 2-chloro group preventing binding in the smaller COX-1 pocket.

Experimental Protocols: Self-Validating Workflows
Protocol A: Regioselective Suzuki-Miyaura Coupling

Objective: Functionalize the C-Br position while leaving the C-Cl and Sulfone groups intact.

  • Reagent Setup:

    • Substrate: this compound (1.0 equiv).

    • Partner: Arylboronic acid (1.2 equiv).

    • Catalyst:

      
       (3 mol%) – Chosen for resistance to oxidative addition at the aryl-chloride bond.
      
    • Base:

      
       (3.0 equiv) in Dioxane/Water (4:1).
      
  • Reaction:

    • Heat to 80°C under

      
       for 4 hours.
      
    • Checkpoint: Monitor via TLC (Hexane/EtOAc 3:1). The starting material (

      
      ) should disappear; the product will be more polar (
      
      
      
      ) due to the extended pi-system.
  • Validation:

    • If C-Cl coupling is observed (byproduct formation), lower temperature to 60°C and switch base to

      
      .
      
Protocol B: Sulfone Stability Assay (Metabolic)

Objective: Confirm the ethylsulfonyl group does not undergo premature metabolism (e.g., to sulfoxide).

  • Incubation: Incubate compound (

    
    ) with Liver Microsomes (human/rat) + NADPH regenerating system at 37°C.
    
  • Sampling: Aliquot at 0, 15, 30, and 60 mins. Quench with ice-cold Acetonitrile.

  • Analysis: LC-MS/MS.

    • Success Criterion: >85% parent compound remaining at T=60 min.

    • Failure Mode: Appearance of M-16 peaks indicates reduction to sulfoxide (rare for sulfones) or M+16 (hydroxylation of ethyl chain).

Mechanism of Action Diagram

The following Graphviz diagram details the COX-2 Inhibition Pathway for analogs of this scaffold, highlighting the critical role of the Sulfone moiety.

COX2_Pathway Ligand Ethylsulfonyl Analog COX2 COX-2 Enzyme (Hydrophilic Pocket) Ligand->COX2 Enters Active Site Arg120 Arg-120 Residue (Binding Site) COX2->Arg120 H-Bonding (Sulfone Oxygens) Tyr355 Tyr-355 Residue (Gatekeeper) COX2->Tyr355 Steric Fit (2-Cl Group) Inhibition Inhibition of Prostaglandin Synthesis Arg120->Inhibition Tyr355->Inhibition Inflammation Reduced Inflammation/Pain Inhibition->Inflammation Therapeutic Outcome

Figure 2: Molecular mechanism of COX-2 inhibition. The sulfone oxygens form critical hydrogen bonds with Arg-120, while the 2-chloro substituent improves selectivity.

References
  • Liu, Y., et al. (2025).[2] "Design, synthesis, and biological activity of novel halogenated sulfite compounds." PLOS ONE. [Link][2]

  • Fang, S.H., et al. (2006). "Biological evaluation of sulfone derivatives as anti-inflammatory and tumor cells growth inhibitory agents." International Immunopharmacology. [Link]

  • PubChem. (2025).[3][4] "1-Bromo-2-chloro-4-ethylbenzene Compound Summary." National Library of Medicine. [Link]

  • Al-Abdullah, E.S., et al. (2012). "Synthesis and COX-2 Inhibitory Activity of 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide and Its Analogs." Pharmaceuticals. [Link][2][5][6][7]

  • Mostafa, M.S., et al. (2021).[8] "Antibacterial Activities and Molecular Docking of Novel Sulfone Biscompound Containing Bioactive 1,2,3-Triazole Moiety." Molecules. [Link][2][5][6][7][9]

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Comparative Guide: Structural Confirmation of 1-Bromo-2-chloro-4-(ethylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 1-Bromo-2-chloro-4-(ethylsulfonyl)benzene Formula:


Molecular Weight:  ~283.57  g/mol [1]

In drug discovery, trisubstituted benzenes present a classic analytical challenge: distinguishing between regioisomers (e.g., swapping the bromine and chlorine positions) and confirming the oxidation state of sulfur substituents. This guide compares two analytical workflows: Level 1 (Routine QC) for batch consistency and Level 2 (Structural Validation) for unambiguous characterization required during initial synthesis or regulatory filing.

Part 1: Strategic Analysis – The Regioisomer Challenge

The primary risk in synthesizing this scaffold is the misassignment of the halogen positions (1-Br, 2-Cl vs. 1-Cl, 2-Br) or the position of the sulfone group. Standard 1D NMR often fails to distinguish these isomers because the electronic effects of Bromine and Chlorine on aromatic protons are subtly similar.

Comparison of Analytical Approaches
FeatureLevel 1: Routine QC Level 2: Structural Validation
Primary Methods 1D

NMR, Low-Res LCMS
2D NMR (NOESY/HSQC), HRMS
Time Investment < 30 Minutes4–6 Hours
Isomer Specificity Low (Presumptive)High (Definitive)
Sulfur Oxidation Inferred from shiftConfirmed by shift + mass
Best For Batch-to-batch monitoringFirst-time synthesis proof

Part 2: Detailed Characterization Data

Mass Spectrometry: The Isotopic Fingerprint

For any molecule containing both Bromine and Chlorine, the mass spectrum provides a distinct "fingerprint" that validates the elemental composition before NMR analysis begins.

Theoretical Isotope Pattern (Positive Mode,


): 
  • 
    :  ~50.7% abundance
    
  • 
    :  ~49.3% abundance
    
  • 
    :  ~75.8% abundance
    
  • 
    :  ~24.2% abundance
    

Observed Pattern for


: 
Unlike standard organic molecules where the M+1 peak is small, this molecule displays a massive M, M+2, M+4  pattern.
PeakCompositionApprox. Relative IntensityDescription
M

100% (Base)Lowest mass isotopologue
M+2

+

~130% The dominant peak (overlap of two isotopologues)
M+4

~30% Highest mass halogen combination

Critical Check: If your MS shows a 1:1 doublet (M, M+2), you have lost the Chlorine. If it shows a 3:1 doublet, you have lost the Bromine. You must see the triplet-like pattern (3:4:1 ratio approx) to confirm both halogens are present [1].

NMR Spectroscopy: Connectivity Proof

Solvent: DMSO-


 or 

(Data below approximates

shifts).
The "Smoking Gun": Ethyl Sulfone Group

The oxidation state of the sulfur is proven by the chemical shift of the methylene protons (


).
  • Sulfide (

    
    ): 
    
    
    
    ~2.9 ppm
  • Sulfone (

    
    ): 
    
    
    
    ~3.1–3.2 ppm (Deshielded by two oxygens) [2].
Aromatic Assignment (ABX System)

The 1,2,4-substitution pattern creates three distinct aromatic protons.

  • 
     (Position 3):  Doublet (
    
    
    
    Hz). Located between Cl and
    
    
    . Shows meta coupling to
    
    
    .
  • 
     (Position 5):  Doublet of doublets (
    
    
    
    Hz). Located between
    
    
    and
    
    
    . Shows ortho to
    
    
    and meta to
    
    
    .
  • 
     (Position 6):  Doublet (
    
    
    
    Hz). Located between
    
    
    and Br. Shows ortho coupling to
    
    
    .

NOESY Correlations (The Spatial Proof): To prove the sulfone is at position 4 (and not 2 or 3), observe the Nuclear Overhauser Effect (NOE) from the Ethyl group (


):
  • Correlation: Ethyl

    
    
    
    
    
    Aromatic
    
    
    (Pos 3)
  • Correlation: Ethyl

    
    
    
    
    
    Aromatic
    
    
    (Pos 5)
  • NO Correlation: Ethyl

    
    
    
    
    
    Aromatic
    
    
    (Pos 6)

If the sulfone were at position 2 (ortho to Br), the ethyl group would likely show NOE to only one aromatic proton or different neighbors.

Part 3: Experimental Protocols

Protocol A: High-Resolution LC-MS (Identification)

Objective: Confirm formula and halogen pattern.

  • Sample Prep: Dissolve 0.1 mg of product in 1 mL Acetonitrile (LC-MS grade).

  • Column: C18 Reverse Phase (

    
     mm, 1.7 µm).
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Detection: ESI Positive Mode (Scan range 100–500 m/z).

  • Acceptance Criteria:

    • Observe

      
       clusters at correct m/z.
      
    • Verify M/M+2/M+4 intensity ratio matches theoretical calculation for 1Br/1Cl.

Protocol B: 2D NMR Characterization (Validation)

Objective: Prove regioisomer structure.

  • Sample Prep: Dissolve 10–15 mg of pure solid in 0.6 mL

    
     (filtered through basic alumina if acid-sensitive).
    
  • Acquisition:

    • 1H (64 scans): Ensure high S/N for aromatic multiplets.

    • COSY: Identify the H5–H6 ortho coupling and H3–H5 meta coupling.

    • NOESY (Mixing time 500ms): Crucial for connecting the ethyl chain to the aromatic ring.

    • HSQC: Assign carbons to protons (separates aromatic C-H from quaternary C-Br/C-Cl).

  • Data Processing: Phasing must be precise to distinguish small meta-couplings (~2Hz).

Part 4: Visualization of Logic & Workflow

Diagram 1: Analytical Decision Matrix

This flowchart illustrates the decision process for choosing between routine QC and full validation.

G Start Crude Product Synthesis LCMS Step 1: LC-MS Analysis (Check m/z & Isotope Pattern) Start->LCMS IsotopeCheck Does pattern match 1Br + 1Cl (M, M+2, M+4)? LCMS->IsotopeCheck Fail Impurity/Wrong Halogen (Re-synthesize) IsotopeCheck->Fail No NMR1D Step 2: 1H NMR (1D) (Check Integration & Shifts) IsotopeCheck->NMR1D Yes Ambiguity Are Regioisomers Possible? NMR1D->Ambiguity Routine Routine QC Pass (Presumptive ID) Ambiguity->Routine No (Known Route) NOESY Step 3: 2D NOESY NMR (Confirm Spatial Connectivity) Ambiguity->NOESY Yes (New Route) Final Validated Structure (Definitive ID) NOESY->Final

Caption: Decision tree for structural confirmation, prioritizing isotope analysis followed by NOESY for regioisomer resolution.

Diagram 2: Structural Connectivity Logic (NOESY)

This diagram visualizes the specific NOE correlations required to confirm the sulfone position relative to the aromatic protons.

Structure Ethyl Ethyl Group (Pos 4) H6 H-6 (Aromatic) (Distant) Ethyl->H6 NO NOE (Too Distant) Sulfone SO2 Linker Ethyl->Sulfone C-S Bond H3 H-3 (Aromatic) (Meta to Sulfone) H5 H-5 (Aromatic) (Ortho to Sulfone) H5->H6 Ortho Coupling (J ~8Hz) Sulfone->H3 Spatial Proximity (NOE Observed) Sulfone->H5 Spatial Proximity (NOE Observed)

Caption: NOESY correlation map. The Ethyl group must show correlations to H-3 and H-5, but NOT H-6, confirming the 1,2,4 substitution pattern.

References

  • Chemistry Steps. (2025). Isotopes in Mass Spectrometry. Retrieved from [Link]

  • National Institutes of Health (NIH). (2008). Proton Chemical Shifts in Sulfoxides and Sulfones. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Oxford Instruments. (2024). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR. Retrieved from [Link]

  • University of Calgary. (2025). Mass Spectroscopy - Isotope patterns for Cl and Br. Retrieved from [Link]

Sources

cost-benefit analysis of different synthetic routes to 1-Bromo-2-chloro-4-(ethylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 1-Bromo-2-chloro-4-(ethylsulfonyl)benzene (also known as 4-bromo-3-chlorophenyl ethyl sulfone) presents a classic challenge in aromatic substitution chemistry: establishing a 1,2,4-trisubstituted pattern with high regiochemical fidelity.

For laboratory-scale and medicinal chemistry applications , the Sulfide Oxidation Route (Route 1) is the superior choice. It guarantees regioselectivity by utilizing a defined 4-fluoro precursor, ensuring that the sulfonyl group is installed exclusively at the 4-position relative to the bromine.

For process development and kilogram-scale manufacturing , the Sulfonyl Chloride Reduction Route (Route 2) is preferred, provided that 4-bromo-3-chlorobenzenesulfonyl chloride can be sourced at commodity prices. This route avoids the handling of odorous thiols and expensive fluorinated precursors, utilizing robust reduction-alkylation chemistry.

Target Molecule Profile[1][2][3]

  • IUPAC Name: this compound

  • Structure: A benzene ring substituted with a bromine at position 1, a chlorine at position 2, and an ethylsulfonyl group (-SO₂Et) at position 4.

  • Key Challenge: The bromine and chlorine atoms are ortho- to each other. Introducing the sulfonyl group requires distinguishing between the position para to the bromine (C4) and the position para to the chlorine (C5), which are electronically similar.

Route Analysis & Comparison

Route 1: The Sulfide Oxidation Protocol (Recommended for Lab Scale)

This route relies on Nucleophilic Aromatic Substitution (SNAr) followed by oxidation. It is the most reliable method for generating analytical standards or small batches (<100 g) because the regiochemistry is "locked in" by the starting material.

  • Step 1: Displacement of fluoride from 1-bromo-2-chloro-4-fluorobenzene using sodium ethanethiolate.

  • Step 2: Oxidation of the resulting thioether to the sulfone using m-CPBA or catalyzed H₂O₂.

Technical Insight: The fluorine atom at the 4-position is sufficiently activated for SNAr due to the inductive withdrawal of the halogenated ring, even without strong electron-withdrawing groups like nitro. Thiolates are excellent nucleophiles, making this reaction rapid and clean.

Route 2: The Sulfonyl Chloride Reduction Protocol (Recommended for Scale-Up)

This route constructs the sulfone moiety from a sulfonyl chloride precursor. It is chemically efficient but depends on the availability of 4-bromo-3-chlorobenzenesulfonyl chloride .

  • Step 1: Reduction of the sulfonyl chloride to the sodium sulfinate using sodium sulfite (Na₂SO₃) and sodium bicarbonate.

  • Step 2: S-Alkylation of the sulfinate with ethyl bromide or ethyl iodide.

Technical Insight: Sulfinates are ambident nucleophiles (can react at O or S). However, alkylation with soft electrophiles like ethyl halides in polar aprotic solvents (DMF, DMSO) or under phase-transfer conditions almost exclusively yields the S-alkylated product (sulfone) rather than the sulfinate ester.

Route 3: Direct Chlorosulfonation (Not Recommended)

Direct reaction of 1-bromo-2-chlorobenzene with chlorosulfonic acid.

  • Flaw: Both Br and Cl are ortho/para directors. The position para to Br (C4) and para to Cl (C5) are competitively activated. This route typically yields a difficult-to-separate mixture of the 4-sulfonyl and 5-sulfonyl isomers, resulting in low isolated yields of the desired target.

Cost-Benefit Analysis Matrix

FeatureRoute 1: Sulfide OxidationRoute 2: Sulfonyl Chloride ReductionRoute 3: Direct Chlorosulfonation
Regioselectivity Excellent (100%) Excellent (100%) *Poor (Mixture)
Raw Material Cost High (Fluoro-precursor)ModerateLow
Safety Profile Moderate (Thiol stench, Oxidants)Good (Standard industrial reagents)Hazardous (ClSO₃H is corrosive)
Scalability Limited (Exothermic oxidation)High Low (Purification bottlenecks)
Step Count 2 Steps2 Steps1 Step (but requires purification)
Overall Yield 75-85%80-90%<40% (Isolated)

*Assuming pure starting material is used.

Detailed Experimental Protocols

Protocol A: Route 1 (Sulfide Oxidation)

Step 1: Synthesis of 1-Bromo-2-chloro-4-(ethylthio)benzene

  • Reagents: 1-Bromo-2-chloro-4-fluorobenzene (1.0 equiv), Sodium Ethanethiolate (1.1 equiv), DMF (5 vol).

  • Procedure:

    • Dissolve 1-bromo-2-chloro-4-fluorobenzene in dry DMF under N₂.

    • Cool to 0°C and add sodium ethanethiolate portion-wise (exothermic).

    • Allow to warm to room temperature and stir for 4 hours. Monitor by TLC/HPLC.

    • Workup: Pour into ice water. Extract with Ethyl Acetate (EtOAc).[1] Wash organic layer with water (3x) to remove DMF. Dry over MgSO₄ and concentrate.

    • Yield: Typically >90%.[2][3][4]

Step 2: Oxidation to Sulfone

  • Reagents: Thioether intermediate (1.0 equiv), m-Chloroperbenzoic acid (m-CPBA, 77% max, 2.2-2.5 equiv), DCM (10 vol).

  • Procedure:

    • Dissolve the thioether in Dichloromethane (DCM) and cool to 0°C.

    • Add m-CPBA slowly to control the exotherm.

    • Stir at 0°C for 1 hour, then warm to room temperature overnight.

    • Workup: Quench with saturated Na₂S₂O₃ (to destroy excess peroxide) and saturated NaHCO₃ (to neutralize acid).

    • Separate layers, wash organics with brine, dry, and concentrate.

    • Purification: Recrystallize from Ethanol/Heptane if necessary.

Protocol B: Route 2 (Sulfinate Alkylation)

Step 1: Formation of Sodium 4-Bromo-3-chlorobenzenesulfinate

  • Reagents: 4-Bromo-3-chlorobenzenesulfonyl chloride (1.0 equiv), Na₂SO₃ (1.5 equiv), NaHCO₃ (1.5 equiv), Water (5 vol).

  • Procedure:

    • Dissolve Na₂SO₃ and NaHCO₃ in water and heat to 50°C.

    • Add the sulfonyl chloride portion-wise (maintain pH ~7-8).

    • Stir at 70°C for 2-3 hours.

    • Workup: Cool to room temperature. Acidify carefully with HCl to precipitate the sulfinic acid, or evaporate to dryness to use the crude sodium salt directly in the next step (preferred for stability).

Step 2: Synthesis of this compound

  • Reagents: Crude Sodium Sulfinate salt (1.0 equiv), Ethyl Bromide (1.5 equiv), DMF (5 vol), K₂CO₃ (optional, if acid was isolated).

  • Procedure:

    • Suspend the sodium sulfinate in DMF.

    • Add Ethyl Bromide.

    • Heat to 60-80°C in a sealed vessel (EtBr b.p. is 38°C) or use Ethyl Iodide (b.p. 72°C) for open reflux.

    • Stir for 6-12 hours.

    • Workup: Pour into water. The product usually precipitates as a solid. Filter and wash with water.[2][5]

    • Purification: Recrystallize from Ethanol.

Pathway Visualization

The following diagram illustrates the chemical logic and branching points for the discussed routes.

SyntheticRoutes cluster_0 Route 1: Sulfide Oxidation (Lab Preferred) cluster_1 Route 2: Sulfinate Alkylation (Scale Preferred) Target TARGET: This compound Fluoro Start: 1-Bromo-2-chloro-4-fluorobenzene Sulfide Intermediate: 1-Bromo-2-chloro-4-(ethylthio)benzene Fluoro->Sulfide SnAr Displacement (High Regioselectivity) Thiolate Reagent: NaSEt / DMF Thiolate->Sulfide Sulfide->Target Oxidation Oxidant Reagent: m-CPBA or H2O2 Oxidant->Target SulfonylCl Start: 4-Bromo-3-chlorobenzenesulfonyl chloride Sulfinate Intermediate: Sodium 4-bromo-3-chlorobenzenesulfinate SulfonylCl->Sulfinate Reduction Reduction Reagent: Na2SO3 / NaHCO3 Reduction->Sulfinate Sulfinate->Target S-Alkylation Alkylation Reagent: EtBr / DMF Alkylation->Target BaseArene Start: 1-Bromo-2-chlorobenzene Mixture Mixture of Isomers: 4-sulfonyl (Target) + 5-sulfonyl (Impurity) BaseArene->Mixture Electrophilic Subst. (Poor Regioselectivity) Chlorosulf Reagent: ClSO3H (Chlorosulfonic Acid) Chlorosulf->Mixture Mixture->Target Difficult Separation (Low Yield)

Caption: Comparative workflow of synthetic routes. Route 1 and 2 offer convergent, high-fidelity paths, while Route 3 suffers from divergent isomer formation.

References

  • Regioselectivity in Halogenated Benzenes

    • PubChem Compound Summary for CID 12754, 1-Bromo-2-chlorobenzene. National Center for Biotechnology Information (2025). Link

    • Note on Chlorosulfonation: See Organic Syntheses, Coll.[6] Vol. 3, p. 200 for analogous reactivity of o-chlorobromobenzene.[6] Link

  • Sulfide Oxidation Methods

    • Bahrami, K., Khodaei, M. M., & Arabi, M. S. (2010).[7] TAPC-Promoted Oxidation of Sulfides and Deoxygenation of Sulfoxides. Journal of Organic Chemistry, 75(18), 6208–6213. Link

    • Drabowicz, J., & Mikołajczyk, M. (1981). Oxidation of Sulfides to Sulfoxides and Sulfones.
  • Sulfinate Alkylation Protocols

    • Synthesis of Aryl Sulfones via Coupling Reaction of Aryl Halides with Sulfinic Acid Salts. Organic Chemistry Portal. Link

    • General procedure for alkylation of sulfinates: See Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Section 6.38.
  • Precursor Availability

    • 1-Bromo-2-chloro-4-fluorobenzene (CAS 110407-59-5).[8][9] Sigma-Aldrich / Merck. Link

    • 4-Bromo-3-chlorobenzenesulfonyl chloride. BenchChem / ChemicalBook. Link

Sources

spectroscopic data for 1-Bromo-2-chloro-4-(ethylsulfonyl)benzene (1H NMR, 13C NMR, IR)

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Spectroscopic Characterization of 1-Bromo-2-chloro-4-(ethylsulfonyl)benzene

Executive Summary & Strategic Context

This compound (CAS: 1227370-61-7) is a critical electrophilic building block utilized in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals. Its structural integrity is defined by a specific substitution pattern on the benzene ring: a bromine at position 1, a chlorine at position 2, and an ethylsulfonyl group at position 4.

The Characterization Challenge: In high-throughput synthesis, this compound is frequently confused with two common impurities:

  • The Regioisomer: 1-Bromo-2-chloro-5-(ethylsulfonyl)benzene (arising from non-selective sulfonation).

  • The Des-chloro Analog: 1-Bromo-4-(ethylsulfonyl)benzene (arising from incomplete halogenation or starting material impurities).

This guide provides a definitive spectroscopic reference (NMR, IR) to distinguish the target molecule from these alternatives, ensuring downstream synthetic success.

Spectroscopic Profile (Reference Standard)

Note: The data below represents a high-fidelity reference standard derived from substituent additivity principles and analogous experimental datasets (e.g., 4-bromo-3-chlorophenyl methyl sulfone), validated for structural verification.

A. 1H NMR Data (400 MHz, CDCl₃)

The proton NMR spectrum is characterized by an asymmetric aromatic region (ABX-like system) and a classic ethyl group pattern.

Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Context
8.15 – 8.20 Doublet (d) / Singlet1HH-3 Diagnostic Peak. Most deshielded proton due to flanking electron-withdrawing groups (Cl and SO₂). Appears as a narrow doublet (

Hz) due to meta-coupling.
7.85 – 7.90 Doublet of Doublets (dd)1HH-5 Ortho to SO₂, meta to Cl. Shows strong ortho coupling to H-6 (

Hz) and weak meta coupling to H-3 (

Hz).
7.70 – 7.75 Doublet (d)1HH-6 Ortho to Br. Shows strong ortho coupling to H-5 (

Hz).
3.12 Quartet (q)2H-SO₂-CH₂- Characteristic methylene protons next to a sulfone.

Hz.
1.28 Triplet (t)3H-CH₃ Terminal methyl group.

Hz.
B. 13C NMR Data (100 MHz, CDCl₃)
Shift (δ, ppm)Carbon TypeAssignmentNotes
141.5 CqC-4 Ipso to Sulfonyl (Deshielded)
136.8 CqC-2 Ipso to Chlorine
133.5 CHC-6 Ortho to Bromine
130.2 CqC-1 Ipso to Bromine
129.8 CHC-3 Between Cl and SO₂
126.5 CHC-5 Ortho to SO₂
50.8 CH₂-SO₂-CH₂- Alpha to sulfone
7.5 CH₃-CH₃ Terminal methyl
C. Infrared Spectroscopy (FT-IR)
Wavenumber (cm⁻¹)Vibration ModeDiagnostic Value
1320 – 1300 S=O Asymmetric StretchHigh. Strong, sharp band characteristic of sulfones.
1160 – 1140 S=O Symmetric StretchHigh. Strong band, confirms sulfone vs. sulfoxide.
1050 – 1000 C-Cl StretchMedium intensity, aromatic chloride.
600 – 500 C-Br StretchFingerprint region confirmation.

Comparative Analysis: Distinguishing Alternatives

This section details how to objectively verify your product against its most common "impostors."

Scenario A: Distinguishing from the Regioisomer (5-Ethylsulfonyl)
  • The Problem: Both isomers have the same mass (MW 283.6) and elemental composition.

  • The Solution (1H NMR):

    • Target (4-SO₂): H-3 is the most deshielded (~8.2 ppm) and appears as a singlet/meta-doublet .

    • Isomer (5-SO₂): The proton between the Sulfone and Bromine (H-6 in that numbering) would be the isolated singlet. However, the coupling pattern of the other two protons changes. In the 5-isomer, H-3 and H-4 are ortho to each other.

    • Key Check: Look at the coupling of the most deshielded proton. If the most downfield peak is a doublet with large splitting (

      
       Hz) , you likely have the wrong isomer or a mixture. In the Target, the most downfield peak (H-3) has small splitting.
      
Scenario B: Distinguishing from the Des-Chloro Analog
  • The Problem: Missing the chlorine atom (MW 249.1).

  • The Solution (1H NMR):

    • Target: Asymmetric pattern (1:1:1 integration in aromatic region).

    • Des-Chloro: Symmetric AA'BB' pattern. You will see two tall "roofed" doublets integrating to 2H each (or 2H/2H).

    • Visual Cue: If your aromatic region looks simple (two main peaks), the chlorination failed.

Visual Reference & Decision Logic

The following diagram maps the structural assignments and provides a logic flow for Quality Control (QC).

G cluster_0 Structure: this compound cluster_1 QC Decision Logic struct C1-Br C2-Cl C3-H (8.17 ppm) C4-SO2Et C5-H (7.88 ppm) C6-H (7.72 ppm) Start Analyze 1H NMR SymCheck Is Aromatic Region Symmetric? Start->SymCheck SplitCheck Check H-3 (Most Downfield) SymCheck->SplitCheck No (3 peaks, 1H each) Fail1 REJECT: Des-chloro Impurity SymCheck->Fail1 Yes (2 peaks, 2H each) Fail2 REJECT: 5-SO2 Regioisomer SplitCheck->Fail2 Large Doublet (J~8Hz) Pass PASS: Target Compound SplitCheck->Pass Singlet/Small Doublet (J~2Hz)

Caption: Structural assignment map and QC decision tree for verifying this compound against common impurities.

Experimental Protocol: Standardized NMR Preparation

To ensure the chemical shifts match the reference data above, follow this specific protocol. Solvent concentration effects can shift the acidic H-3 proton by up to 0.1 ppm.

Reagents:

  • Deuterated Chloroform (CDCl₃) with 0.03% TMS (v/v).

  • Precision NMR tubes (5 mm).

Workflow:

  • Massing: Weigh 10–15 mg of the solid sample. (Do not exceed 20 mg to avoid concentration-dependent shifting of H-3).

  • Dissolution: Add 0.6 mL of CDCl₃.

  • Mixing: Vortex for 30 seconds until the solution is perfectly clear. Note: If the solution remains cloudy, filter through a cotton plug; suspended solids will broaden the baseline.

  • Acquisition:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 1.0 second (minimum)

    • Scans (NS): 16 (sufficient for >95% purity)

  • Processing: Phase correct manually. Reference the TMS peak to 0.00 ppm.[1]

References

  • PubChem Compound Summary. "this compound." National Center for Biotechnology Information. Accessed February 27, 2026. [Link](Note: Link directs to closest analog record for verification of CAS/Physical properties).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Authoritative source for additivity rules used in spectral prediction).

  • Reich, H. J. "WinPLT NMR Chemical Shift Prediction Data." University of Wisconsin-Madison. (Source for aromatic substituent increments: Cl, Br, SO2R).[3]

Sources

assessing the purity of 1-Bromo-2-chloro-4-(ethylsulfonyl)benzene via HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Compound: 1-Bromo-2-chloro-4-(ethylsulfonyl)benzene Criticality: High. This compound is a densely functionalized arene containing three distinct handles: a bromine, a chlorine, and an ethylsulfonyl group. It is a high-value scaffold, likely used in regioselective metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig) where the bromine reacts preferentially over the chlorine.

The Analytical Challenge: Assessing the purity of this molecule requires a bifurcated approach.

  • The Quantitation Problem: Sulfones are polar and UV-active, making HPLC the gold standard for purity percentage (% area). However, positional isomers (e.g., 1-Bromo-2-chloro-5-...) may co-elute on standard C18 columns.

  • The Identification Problem: GC-MS is superior for structural confirmation due to the distinct isotopic signatures of Bromine (

    
    ) and Chlorine (
    
    
    
    ), but the sulfone moiety poses a risk of thermal degradation (
    
    
    extrusion) at high injector temperatures.

Analytical Workflow Visualization

The following diagram illustrates the decision matrix for analyzing this specific halogenated sulfone.

AnalyticalWorkflow cluster_HPLC Stream A: Quantitation (HPLC) cluster_GC Stream B: Identification (GC-MS) Sample Raw Sample (Solid) Prep Solvation (ACN/MeOH) Sample->Prep HPLC HPLC-UV/DAD (C18 Column) Prep->HPLC GC GC-MS (Split Injection) Prep->GC PeakPurity Peak Purity Check (UV Spectra) HPLC->PeakPurity Quant Purity % (Area) PeakPurity->Quant Report Final CoA Generation Quant->Report Thermal Thermal Stability Check GC->Thermal Isotope Isotope Pattern (Br + Cl) Isotope->Report Thermal->Isotope

Caption: Dual-stream workflow ensuring orthogonal validation of purity (HPLC) and identity (GC-MS).

Protocol A: HPLC-UV/DAD (The Quantitative Standard)

Objective: Determine purity % by area normalization and detect non-volatile organic impurities.

Scientific Rationale

The ethylsulfonyl group imparts significant polarity, while the halogenated ring remains lipophilic. A standard C18 column is sufficient, but we use an acidic mobile phase to prevent peak tailing from any potential aniline precursors (if the synthesis involved reducing a nitro group) or hydrolyzed sulfonyl chlorides.

Detailed Methodology
ParameterSpecificationRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm3.5 µm provides better resolution than 5 µm for isomer separation without the backpressure of UHPLC.
Mobile Phase A Water + 0.1% Formic AcidAcid suppresses silanol activity and ionizes basic impurities.
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic AcidACN has lower viscosity and UV cutoff than Methanol.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Gradient 0-2 min: 10% B (Isocratic)2-15 min: 10%

90% B15-20 min: 90% B (Wash)20-25 min: 10% B (Re-equilibration)
Starting at 10% B ensures retention of polar sulfonyl byproducts.
Detection DAD at 254 nm (Reference 360 nm)254 nm is universal for benzenes. DAD is required to check "Peak Purity" (spectral homogeneity).
Temperature 30°CControls viscosity and retention time reproducibility.
Injection 5 µLPrevent column overload which causes peak fronting.

System Suitability Tests (SST):

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . Sulfones can tail if residual silanols are active.
  • Resolution (

    
    ): 
    
    
    
    between the main peak and nearest impurity.

Protocol B: GC-MS (The Structural Validator)

Objective: Confirm molecular weight and halogen pattern. Detect volatile impurities (e.g., solvent residues, di-halogenated benzenes).

Scientific Rationale

The primary risk here is the sulfone moiety . Aryl sulfones can undergo thermal extrusion of


 at high inlet temperatures, leading to false impurity peaks (biaryls). However, the distinct isotope pattern of 1 Br + 1 Cl  provides an undeniable fingerprint for identification.
Detailed Methodology
ParameterSpecificationRationale
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm, 0.25µmStandard non-polar phase. Excellent for halogenated aromatics.
Inlet Temp 220°C - 240°C (Critical)Keep lower than standard (280°C) to minimize sulfone degradation.
Injection Mode Split (20:1 or 50:1)High concentration samples must be split to prevent detector saturation.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Standard.
Oven Program 60°C (hold 1 min)

20°C/min

280°C (hold 3 min)
Rapid ramp minimizes thermal stress on the analyte.
MS Source Electron Impact (EI), 70 eVStandard library matching.
Scan Range 50 - 500 m/zCovers the molecular ion and fragments.
Data Interpretation: The Isotope Fingerprint

For


 (MW approx 298.5  g/mol ), look for the molecular ion cluster:
  • M (approx 298): Base peak (rel. abundance 100%) - Contains

    
    .
    
  • M+2 (approx 300): ~130% abundance. (Contribution from

    
     and 
    
    
    
    ).[1]
  • M+4 (approx 302): ~30% abundance. (Contains

    
    ).
    

Self-Validation Step: If you see a peak at M-64 (Loss of


) that is wider than the parent peak or appears as a shoulder, your inlet is too hot. Lower the inlet temperature.

Comparative Analysis: HPLC vs. GC-MS

FeatureHPLC-UV/DADGC-MS
Primary Utility Purity Quantification (%) Identity & Impurity Profiling
Sensitivity High for chromophores (UV active).High for volatiles; distinct for halogens.
Thermal Stability Excellent. Room temp/mild heat. Ideal for labile sulfones.Moderate Risk. Sulfones may degrade to biaryls +

.
Specificity Moderate. Relies on retention time (

).
Superior. Mass spectrum provides structural proof.
Isomer Separation Good, but requires method dev (column choice).Excellent. Boiling point differences often separate isomers well.
Limitations Cannot detect non-UV active salts/solvents.Cannot analyze non-volatiles or thermally unstable salts.

Troubleshooting & Expert Tips

  • Ghost Peaks in HPLC: If you see peaks in the blank run, check your water source. Sulfones are "sticky." Ensure a needle wash (50:50 MeOH:Water) is programmed between injections.

  • GC-MS Degradation: If the mass spectrum shows high abundance of

    
    , try lowering the inlet temperature to 200°C and using a "pulsed split" injection to move the sample onto the column faster.
    
  • Positional Isomers: If you suspect the presence of the 1-Bromo-2-chloro-5 -(ethylsulfonyl) isomer, HPLC on a Phenyl-Hexyl column often provides better separation than C18 due to pi-pi interactions with the aromatic ring.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Authoritative source for Halogen Isotope Patterns). [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13626265 (Similar Structure: 1-bromo-2-chloro-4-ethylbenzene). [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. John Wiley & Sons.[2] (Standard text for C18 method development). [Link]

Sources

Safety Operating Guide

1-Bromo-2-chloro-4-(ethylsulfonyl)benzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal and Waste Management of 1-Bromo-2-chloro-4-(ethylsulfonyl)benzene

As a halogenated organic compound containing multiple heteroatoms (bromine, chlorine, and sulfur), This compound (CAS: 1227370-61-7) requires stringent lifecycle management and disposal procedures. Improper handling or routing of this material not only violates Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations but also poses severe risks to laboratory infrastructure and Environmental Health and Safety (EHS) personnel.

This guide provides the authoritative, step-by-step methodology for the safe containment, segregation, and disposal of this compound in a professional research setting.

The Scientific Rationale for Strict Segregation

To build a self-validating safety protocol, researchers must understand the causality behind waste segregation rules. This compound is classified strictly as a Halogenated Organic Waste .

When organic waste is transferred off-site for final destruction, it is typically subjected to thermal treatment (incineration). If a compound containing halogens and sulfonyl groups is incinerated in a standard non-halogenated solvent burner, it undergoes combustion to yield highly corrosive and toxic gases, specifically hydrogen bromide (HBr) , hydrogen chloride (HCl) , and sulfur oxides (SOx) .

To safely destroy this compound, EHS must route it to specialized rotary kiln incinerators equipped with heavy-duty caustic scrubbers [1]. These scrubbers neutralize the acidic combustion byproducts before they can be released into the atmosphere. Mixing halogenated sulfonyl compounds with non-halogenated waste streams contaminates the entire bulk container, drastically increasing disposal costs and creating severe compliance and safety hazards during the fuels blending process[2].

Step-by-Step Disposal Methodology

Step 1: Point-of-Generation Segregation
  • Action: Immediately designate the waste stream containing this compound as "Halogenated Organic Waste."

  • Causality: Halogenated solvents and solids must be kept entirely separate from non-halogenated solvents (like acetone, ethanol, or hexane) to the fullest extent possible[2]. Furthermore, keep this waste strictly segregated from incompatible materials such as strong acids, strong bases, heavy metals, and oxidizing agents[3].

Step 2: Primary Containment Selection
  • Action: Collect the waste in a compatible container, preferably a High-Density Polyethylene (HDPE) carboy or a compatible glass bottle[4].

  • Causality: Do not use metal safety cans. Halogenated compounds can slowly dissociate over time, producing trace amounts of hydrohalic acids (HCl, HBr) which will rapidly corrode metal containers, leading to catastrophic leaks in the storage area[3].

Step 3: Satellite Accumulation Area (SAA) Management
  • Action: Store the collection container upright in a designated Satellite Accumulation Area (SAA), ideally within a properly ventilated chemical fume hood or a specialized flammable/corrosive storage cabinet[3].

  • Causality: The container must be kept tightly closed at all times unless actively adding waste[4]. Place the primary container inside a secondary containment vessel (e.g., a polypropylene Nalgene tub) to capture any potential spills or leaks[3].

Step 4: RCRA-Compliant Labeling
  • Action: Affix a standardized "Hazardous Waste" tag to the container the moment the first drop of waste is added[4].

  • Causality: Unlabeled or "unknown" waste cannot be legally transported or processed. The label must explicitly list all chemical constituents and their approximate percentages (e.g., this compound 5%, Dichloromethane 95%) and identify the primary hazards (e.g., Toxic, Halogenated)[4].

Step 5: Institutional EHS Transfer
  • Action: Once the container is ¾ full, or before reaching the institutional SAA volume limit (typically 55 gallons for standard hazardous waste), submit a waste collection request to your facility's EHS department[4].

  • Causality: Laboratory personnel must never attempt to treat, neutralize, or evaporate halogenated organic waste in the fume hood or dispose of it down the sink[3]. Final destruction must be handled by licensed hazardous waste professionals[1].

Waste Compatibility and Containment Data

The following table summarizes the critical logistical parameters for managing this compound waste streams.

ParameterSpecification / RequirementScientific Justification
Waste Classification Halogenated Organic WasteContains Br, Cl, and S; requires specialized incineration.
Approved Containers HDPE Plastic, GlassResistant to trace acidic dissociation byproducts.
Prohibited Containers Metal Safety CansHalogenated waste corrodes metal via acid generation.
Compatible Co-solvents DCM, Chloroform, Carbon TetrachlorideCan be bulked with other halogenated organics.
Incompatible Mixtures Strong bases, Oxidizers, Heavy MetalsRisk of exothermic reaction, gas generation, or explosion.
Drain Disposal STRICTLY PROHIBITED Toxic to aquatic life; violates EPA/RCRA regulations.

Disposal Workflow Visualization

The following diagram maps the lifecycle of this compound from experimental generation to final destruction, illustrating the critical control points in the waste management process.

G N1 Waste Generation This compound N2 Segregation Designate as Halogenated Waste N1->N2 N3 Containment HDPE or Glass Carboy (Avoid Metal) N2->N3 N4 Satellite Accumulation (SAA) Secondary Containment & RCRA Labeling N3->N4 N5 EHS Transfer Institutional Waste Pickup N4->N5 N6 Final Destruction Rotary Kiln Incineration w/ Caustic Scrubbing N5->N6

Lifecycle and disposal workflow for halogenated sulfonyl waste.

References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.Environmental Protection Agency (EPA).
  • Halogenated Solvents Safety Guidelines.Washington State University (WSU) Environmental Health & Safety.
  • Organic Solvents - Environment, Health and Safety.Cornell University EHS.
  • Halogenated Solvents in Laboratories.Temple University Environmental Health and Radiation Safety.

Sources

×

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Reactant of Route 1
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1-Bromo-2-chloro-4-(ethylsulfonyl)benzene
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1-Bromo-2-chloro-4-(ethylsulfonyl)benzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.